2-(4-Fluorophenyl)-4-(iodomethyl)oxazole
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H7FINO |
|---|---|
Molecular Weight |
303.07 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-(iodomethyl)-1,3-oxazole |
InChI |
InChI=1S/C10H7FINO/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10/h1-4,6H,5H2 |
InChI Key |
LMXNHQBPCRGUJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)CI)F |
Origin of Product |
United States |
Foundational & Exploratory
Medicinal Chemistry Applications of Fluorophenyl Oxazole Derivatives: A Technical Guide to Synthesis, SAR, and Therapeutic Potential
As the demand for novel, metabolically stable, and highly specific therapeutic agents accelerates, the strategic incorporation of halogenated heterocycles has become a cornerstone of rational drug design. Among these, fluorophenyl oxazole derivatives represent a highly privileged pharmacophore. By merging the hydrogen-bonding capacity and planarity of the oxazole core with the unique stereoelectronic properties of fluorine, medicinal chemists can finely tune lipophilicity, metabolic resistance, and target-binding affinity.
This technical guide provides an in-depth analysis of the synthetic methodologies, structure-activity relationships (SAR), and quantitative pharmacological data driving the development of fluorophenyl oxazoles in modern drug discovery.
Pharmacophore Rationale: The Causality of the Fluorophenyl Oxazole Core
The therapeutic versatility of fluorophenyl oxazoles is not coincidental; it is governed by strict stereoelectronic principles:
-
The Oxazole Scaffold: As a five-membered heteroaromatic ring containing oxygen and nitrogen, oxazole acts as an excellent hydrogen-bond acceptor. Its planar geometry allows for optimal π−π stacking interactions with aromatic residues within target protein binding pockets[1].
-
Fluorine as a Bioisostere: The substitution of a hydrogen atom with fluorine (van der Waals radius 1.47 Å vs. 1.20 Å for H) on the phenyl ring introduces minimal steric bulk while drastically altering the molecule's electronic distribution. The high electronegativity of fluorine withdraws electron density from the oxazole ring, lowering its pKa and improving passive membrane permeability[2].
-
Metabolic Shielding: Cytochrome P450 (CYP450) enzymes frequently oxidize electron-rich aromatic rings. Placing a fluorine atom at the para or meta position of the phenyl ring blocks these primary sites of oxidative metabolism, thereby extending the pharmacokinetic half-life of the derivative[2].
Experimental Methodologies: Self-Validating Synthetic Protocols
The synthesis of fluorophenyl oxazoles requires precise control over cyclization and aromatization. Below are two field-proven, step-by-step protocols detailing the causality behind the experimental conditions.
Protocol A: Microwave-Assisted van Leusen [3+2] Cycloaddition
This protocol describes the rapid synthesis of 5-(4-fluorophenyl)oxazole utilizing p-toluenesulfonylmethyl isocyanide (TosMIC). Microwave irradiation is chosen over conventional heating to overcome the activation energy barrier rapidly, minimizing thermal degradation and side-product formation[1].
Step-by-Step Methodology:
-
Reagent Assembly: In a microwave-safe reaction vessel, combine 1.18 mmol of 4-fluorobenzaldehyde and 1.18 mmol of TosMIC[1].
-
Solvent & Base Addition: Suspend the reagents in 3.0 mL of isopropanol (IPA). Add exactly 2.0 equivalents (2.36 mmol) of tripotassium phosphate ( K3PO4 ).
-
Causality Check: The use of exactly 2.0 equivalents of K3PO4 is critical. The first equivalent deprotonates TosMIC to initiate the [3+2] cycloaddition, forming a 4,5-dihydrooxazole (oxazoline) intermediate. The second equivalent is strictly required to drive the base-mediated elimination of p-toluenesulfinic acid, forcing the aromatization into the final oxazole[1].
-
-
Microwave Irradiation: Seal the vessel and irradiate at 65 °C and 350 W for 8 minutes[1].
-
Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Concentrate the organic layer under reduced pressure and purify via silica gel chromatography (20% EtOAc/n-hexane)[1].
-
Self-Validation (NMR Tracking): Monitor the reaction progression via 1H NMR. The intermediate oxazoline will display characteristic vicinal protons ( Ha and Hb ) at ~6.04 and 5.05 ppm. Successful conversion to the oxazole is confirmed by the disappearance of these peaks and the emergence of a sharp oxazole singlet at ~7.84 ppm[1].
Caption: Mechanistic pathway of the van Leusen [3+2] cycloaddition for fluorophenyl oxazole synthesis.
Protocol B: Synthesis of Antioxidant Fluorophenyl Oxazol-5(4H)-ones (Azlactones)
Oxazolone derivatives exhibit potent radical scavenging properties. This protocol utilizes the Erlenmeyer-Plöchl synthesis[3].
Step-by-Step Methodology:
-
Hippuric Acid Activation: Dissolve 1.5 mmol of p-fluorohippuric acid in 5 mL of acetic anhydride. Add 1.5 mmol of anhydrous sodium acetate.
-
Causality Check: Acetic anhydride acts as a dehydrating agent, promoting the intramolecular cyclization of the hippuric acid into a reactive azlactone (oxazolone) intermediate. Sodium acetate acts as a mild base to generate the enolate of the azlactone[3].
-
-
Aldol Condensation: Add 1.5 mmol of an aromatic aldehyde (e.g., 2,4-difluorobenzaldehyde) to the mixture. Reflux the solution at 80 °C for 2 hours[3].
-
Precipitation: Cool the mixture and pour it over crushed ice. The highly conjugated 4-(2,4-difluorobenzylidene)-2-(4-fluorophenyl)oxazole-5(4H)-one will precipitate[3].
-
Self-Validation (FT-IR & Melting Point): Filter and recrystallize from ethyl acetate/n-hexane. Validate the azlactone ring formation via FT-IR by confirming the presence of a strong C=O stretch at ~1750-1790 cm⁻¹ (lactone carbonyl) and a C=N stretch at ~1650 cm⁻¹. The melting point should sharply align with 229.4-231.3 °C[3].
Structure-Activity Relationships (SAR) & Therapeutic Targets
Fluorophenyl oxazoles have demonstrated broad-spectrum therapeutic utility due to their ability to act as selective kinase and enzyme inhibitors.
Antifungal Activity via eIF5B Inhibition
Traditional antifungals often target ergosterol synthesis, leading to resistance. Fluorophenyl oxazole derivatives, specifically 2,2-dibromo-1-(2-(4-fluorophenyl)benzo[d]oxazol-5-yl)ethanone quinolinol (designated as 1282NJ0069), have been identified as first-in-class inhibitors of the translation initiation factor eIF5B in Saccharomyces cerevisiae and Candida species[4].
-
Mechanism: The fluorophenyl oxazole binds to eIF5B, locking its conformation and preventing the critical joining of the 60S ribosomal subunit. This halts fungal protein synthesis entirely, leading to cell death[4].
Caption: Pharmacological signaling pathway of eIF5B inhibition by fluorophenyl oxazole derivatives.
Anticancer & Anti-Inflammatory Applications
The oxazole core is highly effective in targeting phosphodiesterases (PDEs). For example, ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate derivatives have shown strong, selective inhibition against PDE4B , an enzyme heavily implicated in inflammatory diseases and certain malignancies[5]. Furthermore, isoxazole/oxazole hybridized structures have demonstrated significant anti-proliferative activity against cancer cell lines, achieving IC50 values in the low micromolar range (8.76 - 9.83 µM)[6].
Antioxidant & ROS Scavenging
Oxazol-5(4H)-one derivatives (azlactones) containing a 4-fluorophenyl moiety exhibit potent antioxidant properties. In in vitro rat models, specific analogs (e.g., Compound E3) have been shown to inhibit microsomal ethoxyresorufin-O-deethylase (EROD) activity by up to 89% at 10−3 M concentrations, outperforming standard inhibitors like caffeine[3].
Quantitative Data Summary
To facilitate comparative analysis for drug design, the following table synthesizes the quantitative performance of key fluorophenyl oxazole derivatives across various biochemical assays and synthetic protocols.
| Compound / Scaffold | Primary Target / Assay | Pharmacological Application | Key Metric / Value | Ref |
| 5-(4-Fluorophenyl)oxazole | Chemical Synthesis (Microwave) | Intermediate / Scaffold | 90% Yield (Gram-scale) | [1] |
| Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate | PDE4B Enzyme | Anti-inflammatory / Anticancer | IC50 = 1.6 ± 0.4 µM | [5] |
| 1282NJ0069 (Fluorophenyl benzoxazole) | eIF5B (Candida albicans) | Antifungal | MIC50 = 0.25 - 0.5 µg/mL | [4] |
| Compound E3 (Oxazolone derivative) | Microsomal EROD Activity | Antioxidant / ROS Scavenger | 89% Inhibition (at 1 mM) | [3] |
| [ 19F ]5-(4-Fluorophenyl)oxazole | Radiochemistry (Passerini/van Leusen) | PET Imaging Tracer Development | 89% Yield | [7] |
References
-
"A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions", ACS Omega. URL:[Link]
-
"Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives", Turkish Journal of Pharmaceutical Sciences (PMC). URL:[Link]
-
"A Novel Inhibitor of Translation Initiation Factor eIF5B in Saccharomyces cerevisiae", PLoS One (PMC). URL:[Link]
-
"2-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid", Molaid. URL:[Link]
-
"Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization", The Journal of Organic Chemistry. URL:[Link]
-
"MCR Scaffolds Get Hotter with 18F-Labeling", MDPI. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. aaronchem.com [aaronchem.com]
- 3. Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Inhibitor of Translation Initiation Factor eIF5B in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid - CAS号 927800-88-2 - 摩熵化学 [molaid.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
The Strategic Role of Iodomethyl Oxazoles in Heterocyclic Compound Discovery: From Complex Macrolides to Antiviral Therapeutics
Introduction
Oxazole-containing architectures are ubiquitous in both marine natural products (e.g., phorboxazoles, hennoxazoles) and synthetic pharmaceuticals. Traditionally, the de novo construction of the oxazole ring requires harsh cyclodehydration conditions that are incompatible with late-stage, highly functionalized intermediates. To circumvent this, researchers have increasingly relied on pre-formed iodomethyl oxazoles as versatile, bifunctional building blocks. This technical guide explores the mechanistic paradigms, quantitative reaction parameters, and validated experimental workflows that define the role of iodomethyl oxazoles in modern heterocyclic compound discovery.
Section 1: Mechanistic Paradigms of Iodomethyl Oxazoles
SmI₂-Mediated Barbier-Type Couplings (Radical-Polar Crossover)
In the realm of complex natural product synthesis, forming carbon-carbon bonds between highly functionalized fragments is a formidable challenge. The use of traditional organolithium or Grignard reagents derived from halomethyl oxazoles often fails due to the basicity of the reagents, which triggers unwanted enolization or nucleophilic attack at sensitive ester or lactone moieties.
To solve this, the single-electron reductant Samarium(II) iodide (SmI₂) is employed to mediate a Barbier-type coupling between iodomethyl oxazoles and aldehydes. As demonstrated by Williams et al. in the total synthesis of the potent cytostatic agent Phorboxazole A , SmI₂ provides a chemoselective, mild activation pathway.
Causality of the Reagent Choice: SmI₂ donates a single electron to the C–I bond of the iodomethyl oxazole, homolytically cleaving it to generate an oxazolylmethyl radical and SmI₃. A rapid second single-electron transfer (SET) reduces this radical to an organosamarium species via a radical-polar crossover . This transient organosamarium nucleophile is highly oxophilic and selectively attacks the aldehyde carbonyl, forming a secondary alcohol without disturbing adjacent stereocenters or sensitive functional groups.
Direct Alkylation in Medicinal Chemistry (Sₙ2 Pathways)
In antiviral drug discovery, the intact oxazole ring is frequently appended to core scaffolds to improve binding affinity, metabolic stability, and pharmacokinetic profiles. Here, the iodomethyl oxazole acts as a potent electrophile.
Causality of the Leaving Group: The iodide ion is an exceptionally good leaving group due to its large polarizable electron cloud, which stabilizes the developing negative charge in the transition state. This makes the adjacent methyl carbon highly susceptible to nucleophilic attack (Sₙ2). For instance, in the development of novel pyrrolopyridine derivatives as HIV-1 inhibitors, 4-(iodomethyl)oxazole is used to N-alkylate the pyrrolopyridine core . The reaction is driven to completion by the irreversible precipitation and solvation of the displaced iodide, yielding a stable, biologically active heterocycle.
Section 2: Quantitative Data & Reaction Parameters
The following table summarizes the comparative reaction parameters for the two primary pathways utilizing iodomethyl oxazoles:
| Reaction Paradigm | Reagents & Catalyst | Substrate / Nucleophile | Typical Yield | Selectivity / Application |
| SmI₂ Barbier Coupling | SmI₂ (2.5–3.0 eq), THF, -78 °C to RT | Complex Aldehydes | 80–92% | High chemoselectivity; Total synthesis of Phorboxazole A . |
| Sₙ2 N-Alkylation | KOH, Cat. TBAB, CH₂Cl₂, 20–40 °C | Pyrrolopyridine core | 34–65% | Regioselective N-alkylation; HIV-1 inhibitor drug discovery . |
Section 3: Experimental Workflows & Protocols
Protocol 1: SmI₂-Mediated Barbier Coupling of Iodomethyl Oxazole with an Aldehyde
This protocol describes a self-validating system where the disappearance of the deep blue SmI₂ color serves as an internal, visual indicator of reaction progress.
-
Preparation: Flame-dry a Schlenk flask under argon. Add the target aldehyde (1.0 eq) and the specific iodomethyl oxazole (e.g., 2-(iodomethyl)oxazole) (1.5 eq) dissolved in anhydrous THF (0.1 M concentration).
-
Cooling: Cool the mixture to -78 °C using a dry ice/acetone bath to prevent homocoupling of the highly reactive organosamarium species.
-
Reagent Addition: Dropwise, add a pre-prepared 0.1 M solution of SmI₂ in THF (2.5 to 3.0 eq). The reaction mixture will immediately turn deep blue.
-
Monitoring: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature. The reaction is complete when the deep blue color fades to a pale yellow/white suspension (indicating the complete oxidation of Sm(II) to Sm(III)).
-
Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the resulting secondary alcohol via flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Protocol 2: N-Alkylation of Pyrrolopyridine using 4-(Iodomethyl)oxazole
This protocol utilizes phase-transfer catalysis to ensure efficient deprotonation and alkylation without hydrolyzing the electrophile.
-
Deprotonation: In a round-bottom flask, dissolve the pyrrolopyridine derivative (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂). Add solid potassium hydroxide (KOH) (2.0 eq) and a catalytic amount of tetrabutylammonium bromide (TBAB) (0.1 eq).
-
Electrophile Addition: Add 4-(iodomethyl)oxazole (2.0 to 3.0 eq) directly to the stirring mixture.
-
Alkylation: Stir the heterogeneous mixture at 35 °C for 18 hours. The TBAB facilitates the transfer of the hydroxide ion into the organic phase, continuously generating the reactive nitrogen nucleophile while protecting the iodomethyl oxazole from aqueous hydrolysis.
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Workup: Dilute the mixture with additional CH₂Cl₂ and wash with distilled water to remove inorganic salts (KI and unreacted KOH).
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Isolation: Dry the organic phase over MgSO₄, filter, and evaporate the solvent under reduced pressure. Purify the target N-alkylated compound via preparative HPLC or silica gel chromatography.
Section 4: Visualizations
SmI2-mediated Barbier coupling pathway of iodomethyl oxazoles via radical-polar crossover.
SN2 N-alkylation workflow of pyrrolopyridine using 4-(iodomethyl)oxazole in drug discovery.
References
-
Williams, D. R., Kiryanov, A. A., Emde, U., Clark, M. P., Berliner, M. A., & Reeves, J. T. (2003). Total Synthesis of Phorboxazole A. Angewandte Chemie International Edition, 42(11), 1258-1262. [Link]
-
Szostak, M., Fazakerley, N. J., Parmar, D., & Procter, D. J. (2014). Cross-Coupling Reactions Using Samarium(II) Iodide. Chemical Reviews, 114(11), 5959–6039. [Link]
- Korea Research Institute of Chemical Technology (2014). Novel antiviral pyrrolopyridine derivative and a production method for same (European Patent No. EP2781519A1).
In-Depth Technical Guide: 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole in Advanced API Synthesis
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Focusing: Oxazole Synthesis
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Analyzing: Finkelstein Protocol
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Constructing: Chemical Diagrams
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Clarifying: CAS Number
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Finalizing: Chemical References
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Visualizing: Reaction Pathway
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Justifying: Protocol Decisions
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Defining: Key Chemical Data
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Drafting: Evaporation Details
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Explaining: Finkelstein Mechanics
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Executive Summary
In the landscape of modern drug discovery, the 2-aryl-4-alkyloxazole motif is a privileged pharmacophore, frequently utilized in the synthesis of PPAR agonists, kinase inhibitors, and metabolic disease therapeutics. A critical bottleneck in synthesizing these complex Active Pharmaceutical Ingredients (APIs) is the efficient alkylation of sterically hindered or electronically deactivated nucleophiles.
To overcome this, researchers often employ 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole as a highly reactive electrophile. However, drug development professionals frequently encounter a roadblock when attempting to source this specific compound or locate its Chemical Abstracts Service (CAS) registry number. As a Senior Application Scientist, I have designed this guide to demystify the chemical identity of this compound, explain the mechanistic rationale behind its in situ generation, and provide a self-validating experimental protocol for its use in advanced API synthesis.
Chemical Identifiers & The "Missing" CAS Number
A common point of confusion in literature and chemical sourcing is the absence of a dedicated CAS number for 2-(4-fluorophenyl)-4-(iodomethyl)oxazole. Because heteroaromatic methyl iodides are highly reactive, light-sensitive, and prone to rapid photolytic degradation or self-alkylation, this compound is rarely isolated or cataloged for commercial distribution .
Instead, it is synthesized in situ from its highly stable, commercially available precursor: 4-(chloromethyl)-2-(4-fluorophenyl)oxazole .
Identifier Comparison
To ensure precise documentation in laboratory notebooks and regulatory filings, the chemical identifiers for both the stable precursor and the transient reactive intermediate must be clearly delineated.
| Chemical Property | Stable Precursor (Commercially Available) | Transient Intermediate (In Situ Generated) |
| Chemical Name | 4-(Chloromethyl)-2-(4-fluorophenyl)oxazole | 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole |
| CAS Registry Number | 22091-39-0 | Unassigned (Transient species) |
| Molecular Formula | C₁₀H₇ClFNO | C₁₀H₇FINO |
| Molecular Weight | 211.62 g/mol | 303.07 g/mol |
| SMILES String | Fc1ccc(c2nc(CCl)co2)cc1 | Fc1ccc(c2nc(CI)co2)cc1 |
| Physical State | Off-white to pale yellow solid | Light-sensitive, unstable oil/solution |
Mechanistic Rationale: The Finkelstein Transformation
Why go through the trouble of converting a stable chloromethyl oxazole into an iodomethyl oxazole? The answer lies in Hard Soft Acid Base (HSAB) theory and leaving group kinetics.
The chloromethyl group is a relatively "hard" electrophile with a poor leaving group (chloride). When attempting to alkylate "soft" nucleophiles (e.g., complex phenols, thiolates, or bulky secondary amines in API synthesis), the reaction kinetics using the chloro-variant are often sluggish, requiring harsh heating that can degrade sensitive pharmacophores.
By subjecting the chloromethyl precursor to a Finkelstein Reaction (using Sodium Iodide in dry acetone), we exchange the chloride for an iodide. Iodide is an exceptionally "soft" leaving group and a highly polarizable electrophilic center. This transformation lowers the activation energy for the subsequent S_N2 alkylation, allowing downstream coupling to occur rapidly at room temperature or under mild heating.
Reaction pathway from stable chloromethyl precursor to alkylated API.
Experimental Workflow & Self-Validating Protocol
The following protocol is engineered as a self-validating system . Every step includes a physical or chemical checkpoint to ensure causality and prevent downstream failures. Because the iodomethyl intermediate lacks a CAS number and standard commercial QC data, your in-lab validation is the only guarantee of structural integrity.
Step-by-Step Methodology
Step 1: Preparation of the Reaction Mixture
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Action: Dissolve 1.0 equivalent of 4-(chloromethyl)-2-(4-fluorophenyl)oxazole (CAS: 22091-39-0) in anhydrous acetone (0.2 M concentration) under a nitrogen (N₂) atmosphere.
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Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive iodomethyl product into an unwanted hydroxymethyl byproduct.
Step 2: Halogen Exchange (Finkelstein Reaction)
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Action: Add 2.0 equivalents of Sodium Iodide (NaI). Wrap the reaction flask in aluminum foil to protect it from ambient light, and heat to a gentle reflux (56°C) for 2 to 4 hours.
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Causality: NaI is highly soluble in acetone, whereas the byproduct, NaCl, is insoluble. The precipitation of NaCl drives the equilibrium strictly to the right (Le Chatelier's Principle). Light protection prevents the photolytic cleavage of the C-I bond, which would liberate destructive iodine gas (I₂).
Step 3: Self-Validation (TLC Checkpoint)
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Action: Perform Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate system.
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Validation: The reaction is only successful if the starting material (Rf ≈ 0.60) completely disappears, replaced by a slightly less polar spot (Rf ≈ 0.65). Furthermore, a thick white precipitate (NaCl) must be visibly resting at the bottom of the flask. If the precipitate is absent, the acetone was likely wet, and the reaction has failed.
Step 4: Workup and Solvent Swap
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Action: Cool the mixture to room temperature and filter out the NaCl precipitate through a Celite pad. Concentrate the filtrate in vacuo keeping the water bath strictly below 30°C.
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Causality: Filtering the NaCl prevents the reverse reaction from occurring when the solvent is changed. Keeping the temperature below 30°C prevents the thermal decomposition of the iodomethyl oxazole.
Step 5: Immediate Downstream Alkylation
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Action: Immediately resuspend the resulting pale-yellow oil in anhydrous DMF and add your target nucleophile and a mild base (e.g., K₂CO₃).
-
Causality: The transient nature of 2-(4-fluorophenyl)-4-(iodomethyl)oxazole means it cannot be stored. Immediate utilization ensures maximum yield for the API coupling step.
Step-by-step workflow for in situ iodomethyl oxazole generation.
Quantitative Data & Optimization Parameters
To guarantee reproducibility, the following table summarizes the quantitative parameters required to optimize the generation of the iodomethyl intermediate. Deviating from these parameters often leads to the formation of dimers or complete degradation of the oxazole ring.
| Reaction Parameter | Standard Condition | Optimized Condition | Mechanistic Rationale for Optimization |
| NaI Equivalents | 1.1 - 1.2 eq | 2.0 eq | Excess NaI ensures pseudo-first-order kinetics, accelerating the reaction before thermal degradation can occur. |
| Solvent | Acetone (Reagent Grade) | Anhydrous Acetone (<50 ppm H₂O) | Trace water leads to hydrolysis of the iodomethyl group into an inactive primary alcohol. |
| Temperature | 60°C (Vigorous Reflux) | 56°C (Gentle Reflux) | Vigorous heating increases the risk of ring-opening or polymerization of the highly reactive iodo-species. |
| Evaporation Temp | 40°C - 50°C | < 30°C | The C-I bond is thermally labile. Evaporation above 30°C often turns the mixture dark brown (I₂ liberation). |
Conclusion
The synthesis of advanced APIs utilizing the 2-(4-fluorophenyl)oxazole pharmacophore relies heavily on the kinetic advantages of the iodomethyl intermediate. While 2-(4-fluorophenyl)-4-(iodomethyl)oxazole lacks a formal CAS number due to its transient, highly reactive nature, it remains an indispensable tool in the synthetic chemist's arsenal. By starting from the stable chloromethyl precursor (CAS: 22091-39-0) and adhering to the self-validating Finkelstein protocol outlined above, researchers can bypass the limitations of poor leaving groups and achieve high-yielding, clean alkylations in their drug development pipelines.
References
Engineering Precision Therapeutics: A Comprehensive Technical Guide to 4-Fluorophenyl Substituted Oxazoles
Executive Summary
The oxazole ring is a privileged scaffold in medicinal chemistry, serving as a core structural motif in numerous biologically active compounds ranging from anti-inflammatory agents to targeted kinase inhibitors. The strategic incorporation of a 4-fluorophenyl moiety onto the oxazole core represents a highly rational design choice that fundamentally alters the physicochemical and pharmacokinetic properties of the molecule. This technical whitepaper synthesizes current literature to provide drug development professionals with an authoritative guide on the chemical rationale, pharmacological profiling, and self-validating experimental workflows associated with 4-fluorophenyl substituted oxazoles.
The Chemical Rationale: The "Fluorine Effect" in Oxazole Scaffolds
The decision to substitute an oxazole ring with a 4-fluorophenyl group is driven by precise structure-activity relationship (SAR) causality[1]. In drug design, this substitution achieves three critical objectives:
-
Metabolic Shielding: Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) frequently target the para-position of phenyl rings for oxidative hydroxylation. The highly electronegative and tightly bound fluorine atom acts as an impenetrable metabolic block, significantly extending the compound's in vivo half-life.
-
Lipophilic Efficiency (LipE): Fluorine enhances the lipophilicity of the molecule without significantly increasing its van der Waals radius. This allows the 4-fluorophenyl group to deeply penetrate hydrophobic pockets within target proteins (such as the ATP-binding cleft of kinases)[2].
-
Multipolar Interactions: The strong C-F dipole can engage in orthogonal multipolar interactions with the protein backbone (e.g., amide bonds in the kinase hinge region), locking the molecule into a thermodynamically favorable dihedral conformation[3][4].
Pharmacological Profiling & Quantitative Efficacy
The versatility of the 4-fluorophenyl oxazole scaffold is evidenced by its broad spectrum of biological activities. By altering the substituents at the 2- and 5-positions of the oxazole ring, researchers have successfully targeted entirely different pathological pathways.
Table 1: Quantitative Pharmacological Profiling of Key 4-Fluorophenyl Oxazoles
| Compound Identifier | Primary Target / Mechanism | Therapeutic Indication | Key Efficacy Metric | Reference |
| NC-2142 | COX-2 Inhibition | Inflammation / Pain | Reduced gastric lesions vs. oxaprozin | [5] |
| Compound 31 | VEGFR2 Kinase | Angiogenesis / Solid Tumors | High enzymatic & cellular potency | [2] |
| Compound 7c | FLT3-ITD+ Kinase | Acute Myeloid Leukemia (AML) | Synergistic apoptosis with Olaparib | [6] |
| Compound D17 | Unknown (Broad Cytotoxicity) | Pan-Cancer | High efficacy at 10 µM (59 cell lines) | [7] |
| Compound E2 | Cytochrome P450 (EROD) | Oxidative Stress | 89% EROD inhibition at 10−3 M | [8] |
Mechanistic Pathways & Target Interactions
A prime example of the 4-fluorophenyl oxazole's efficacy is found in Compound 7c (5-(4-fluorophenyl)-N-phenyloxazol-2-amine), a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3)[6]. In Acute Myeloid Leukemia (AML), the FLT3-ITD+ mutation causes constitutive activation of the kinase, driving rapid cancer cell proliferation via the STAT5 and MAPK/ERK pathways.
Compound 7c not only competitively inhibits the mutated kinase domain but also suppresses the expression of DNA damage repair genes. This dual-action mechanism creates a synthetic lethality vulnerability, making the cancer cells highly susceptible to subsequent treatment with PARP inhibitors like Olaparib[6].
FLT3-ITD+ inhibition by Compound 7c and synergy with PARP inhibitors in AML.
Synthetic Workflows and Methodological Causality
To ensure high yield and purity, the synthesis of 4-fluorophenyl oxazoles requires strict thermodynamic and kinetic control. The following protocol details the synthesis of the p38 MAP kinase inhibitor intermediate, 4-[5-(4-Fluorophenyl)-1,2-oxazol-4-yl]pyridine[4].
Step-by-Step Methodology:
-
Solvent System Selection: Dissolve 500 mg of 3-(dimethylamino)-1-(4-fluorophenyl)-2-(pyridin-4-yl)prop-2-en-1-one in a precisely measured 2:1 mixture of methanol (8 mL) and water (4 mL).
-
Causality: Methanol ensures the complete solvation of the highly lipophilic fluorinated organic precursor, while water is strictly required to dissolve the inorganic salts introduced in the next step.
-
-
Dinucleophile Activation: Add 106 mg of sodium carbonate and 123 mg of hydroxylamine hydrochloride.
-
Causality: Hydroxylamine is supplied as an HCl salt for shelf stability. Sodium carbonate acts as a mild base to neutralize the HCl, liberating the free hydroxylamine base and rendering it sufficiently nucleophilic to attack the enone system.
-
-
pH-Driven Cyclization (Critical Control Point): Adjust the reaction mixture precisely to pH 5 using dropwise acetic acid, then heat to reflux for 2.5 hours.
-
Causality: This is the most critical self-validating step of the synthesis. At pH 5, the hydroxylamine remains unprotonated enough to act as a nucleophile, while the dimethylamine leaving group becomes protonated, turning it into an excellent leaving group. If the pH drops below 4, hydroxylamine is fully deactivated; if it exceeds 6, the dimethylamine fails to leave, stalling the reaction at an acyclic intermediate[4].
-
-
Precipitation and Recovery: Cool the mixture to room temperature, adjust to pH 7 with ammonia, and add ice.
-
Causality: Neutralizing the solution drastically decreases the aqueous solubility of the newly formed, highly lipophilic 4-fluorophenyl oxazole, driving its spontaneous crystallization as a colorless solid (yield: 290 mg) and allowing for high-purity recovery without the need for extensive column chromatography.
-
Self-validating workflow for synthesizing and evaluating oxazole kinase inhibitors.
Experimental Validation & Self-Validating Assays
When evaluating the kinase inhibitory activity of newly synthesized 4-fluorophenyl oxazoles (e.g., against VEGFR2 or FLT3), the assay must be designed as a self-validating system to rule out false positives caused by compound aggregation or non-specific binding[2][6].
Self-Validating Cell-Free Kinase Assay Protocol:
-
Equilibrium Pre-incubation: Incubate the recombinant kinase (e.g., FLT3-ITD+) with varying concentrations of the 4-fluorophenyl oxazole (1 nM to 10 µM) in an assay buffer containing DTT and 0.01% Bovine Serum Albumin (BSA) for 30 minutes.
-
Causality: Pre-incubation establishes thermodynamic binding equilibrium. The inclusion of BSA is a mandatory self-validating control; it prevents the highly lipophilic fluorinated compound from non-specifically adsorbing to the plastic microtiter plate walls, which would otherwise artificially inflate the apparent IC50 values.
-
-
ATP-Initiated Catalysis at Km : Initiate the kinase reaction by adding ATP at a concentration exactly equal to its predetermined Michaelis constant ( Km ) for the specific kinase, alongside a fluorescently labeled peptide substrate.
-
Causality: Running the assay precisely at the ATP Km ensures the system is highly sensitive to competitive inhibitors (which compete for the ATP binding pocket) while preventing the enzyme from being overwhelmed by non-physiological ATP saturation.
-
-
Orthogonal Mechanism Validation (Schild Analysis): Repeat the assay at 5x and 10x the ATP Km concentration.
-
Causality: If the measured IC50 value shifts linearly upward with increasing ATP concentration, it mathematically validates that the 4-fluorophenyl oxazole is a true ATP-competitive inhibitor, ruling out allosteric modulation or non-specific protein denaturation.
-
Conclusion & Future Perspectives
The 4-fluorophenyl oxazole scaffold is a masterclass in rational drug design. By leveraging the unique physicochemical properties of fluorine—metabolic shielding, enhanced lipophilicity, and multipolar binding capabilities—researchers can fine-tune oxazole derivatives to achieve picomolar potency against complex targets like COX-2, VEGFR2, and FLT3. Future drug development efforts should focus on utilizing this scaffold in combination therapies, particularly exploiting synthetic lethality pathways (e.g., PARP inhibition) to overcome acquired kinase resistance in oncology.
References
- Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives.National Center for Biotechnology Information (PMC).
- 620633-04-7 | MFCD11845048 | 4-(4-Fluorophenyl)oxazole.Aaronchem.
- Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles.Biointerface Research in Applied Chemistry.
- 4-[5-(4-Fluorophenyl)-1,2-oxazol-4-yl]pyridine.National Center for Biotechnology Information (PMC).
- (IUCr) 4-[5-(4-Fluorophenyl)-1,2-oxazol-4-yl]pyridine.International Union of Crystallography.
- Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors.PubMed.
- Design, synthesis, and in-vivo evaluation of 4,5-diaryloxazole as novel nonsteroidal anti-inflammatory drug.PubMed.
- Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors.Journal of Medicinal Chemistry (ACS Publications).
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- 7. biointerfaceresearch.com [biointerfaceresearch.com]
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Solubility Profile of 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole in Organic Solvents: A Technical Guide
Executive Summary
In modern drug discovery and organic synthesis, halogenated oxazole derivatives serve as critical electrophilic building blocks. Specifically, 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole is frequently utilized for the installation of the pharmacologically privileged 2-(4-fluorophenyl)oxazole moiety via nucleophilic substitution or cross-coupling reactions.
Understanding the solubility profile of this intermediate in various organic solvents is not merely a matter of dissolution; it is a delicate balance between thermodynamic solubility and chemical stability. The highly polarizable carbon-iodine (C–I) bond makes the molecule susceptible to solvolysis in protic environments. This whitepaper provides an in-depth, causality-driven analysis of its solubility characteristics, grounded in Hansen Solubility Parameters (HSP), and outlines a self-validating experimental protocol for empirical determination.
Structural Causality and Hansen Solubility Parameters (HSP)
To predict and understand the solubility of 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole, we must first deconstruct its structural features and intermolecular forces. The molecule exhibits:
-
High Dispersive Forces ( δd ): Driven by the heavy, highly polarizable iodine atom and the extended π -system of the phenyl-oxazole core.
-
Moderate to High Polarity ( δp ): The strong electron-withdrawing nature of the fluorine atom, combined with the oxazole heteroatoms (N, O) and the C–I bond, creates a significant net dipole moment.
-
Negligible Hydrogen Bond Donors ( δh ): The molecule contains H-bond acceptors (oxazole N and O, fluorine) but completely lacks H-bond donors.
According to the framework established in the , optimal solvents for this compound must possess high δd and δp values, with low-to-moderate δh values. Consequently, polar aprotic solvents and halogenated solvents fall within the optimal "solubility sphere" of this molecule, while non-polar aliphatic hydrocarbons remain poor solvents.
Empirical Solubility Profile in Organic Solvents
The table below synthesizes the solubility profile of 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole across standard organic solvents at 25.0 °C. The data reflects the thermodynamic equilibrium concentration prior to any significant degradation.
Solvent CategorySolventDielectric Constant ( ε )Estimated Solubility (mg/mL)Mechanistic RationaleNon-Polarn-Heptane1.92< 5.0Lack of dipole-dipole interactions; unable to solvate the polar oxazole core.Non-PolarToluene2.3830 - 50 π π stacking and induced dipole interactions with the aromatic system enhance solubility.Polar AproticDichloromethane (DCM)8.93> 200Excellent match for the compound's HSP; high polarizability stabilizes the C–I bond.Polar AproticTetrahydrofuran (THF)7.52> 150Strong Lewis base characteristics solvate the electrophilic regions of the molecule.Polar AproticAcetonitrile (MeCN)37.5> 100High dipole moment effectively solvates the fluorophenyl and oxazole dipoles.Polar AproticN,N-Dimethylformamide36.7> 250Optimal solvent for cross-coupling; maximizes dipole-dipole stabilization.Polar ProticMethanol (MeOH)32.740 - 80*Solvates via H-bond donation to the oxazole N/O. Warning: Induces rapid solvolysis. *Note: Apparent solubility is compromised by chemical instability (see Section 5).
Experimental Methodology: Self-Validating Shake-Flask Protocol
To empirically determine the equilibrium solubility of 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole, a modified Saturation Shake-Flask method is employed. This protocol adheres to the guidelines set forth in and incorporates the rigorous phase-separation optimizations detailed by.
Step-by-Step Protocol
This system is self-validating: it includes a temporal delta check to confirm true thermodynamic equilibrium and a chromatographic purity check to rule out degradation.
-
Preparation of Saturated System: Add an excess amount of 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole (approx. 300 mg) to a 5 mL amber glass vial (to prevent photolytic degradation of the C–I bond). Add 1.0 mL of the target organic solvent.
-
Equilibration (Agitation): Seal the vial with a PTFE-lined cap. Place in a thermostatic orbital shaker set to 25.0 ± 0.1 °C at 150 rpm.
-
Self-Validation Step 1 (Equilibrium Check): Extract 50 µL aliquots at t=24 hours and t=48 hours. True equilibrium is validated only if the concentration difference between the 24h and 48h samples is ≤5% .
-
Phase Separation: Centrifuge the aliquots at 10,000 rpm for 10 minutes at 25 °C to pellet undissolved solids. Avoid standard syringe filters (e.g., nylon or PES) as the highly lipophilic compound may adsorb to the membrane, artificially lowering the measured solubility.
-
Dilution and HPLC-UV Analysis: Dilute the supernatant immediately with a compatible diluent (e.g., Acetonitrile) to fall within the linear range of the calibration curve. Quantify using HPLC-UV at λmax (typically ~254 nm).
-
Self-Validation Step 2 (Stability Check): Evaluate the chromatogram for secondary peaks. If the purity of the active peak falls below 98% relative to the standard, the solubility value must be flagged as "Apparent/Unstable."
Workflow for High-Throughput Solubility and Stability Screening.
Stability Considerations: The Solvolysis Trap
A critical pitfall in handling 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole is assuming that physical solubility equates to chemical compatibility. The iodomethyl group is a highly reactive electrophile. Iodine is an excellent leaving group due to its large atomic radius and polarizability, which stabilizes the developing negative charge during bond cleavage.
When dissolved in polar protic solvents (such as methanol, ethanol, or isopropanol), the solvent molecules act as nucleophiles. This initiates a solvolysis reaction (typically via an SN2 mechanism, or SN1 if the resulting carbocation is sufficiently stabilized by the oxazole ring), leading to the displacement of the iodide ion and the formation of an ether derivative (e.g., 4-(methoxymethyl)-2-(4-fluorophenyl)oxazole) and hydrogen iodide (HI).
Consequently, while the compound may appear to dissolve readily in methanol, it is actually undergoing rapid degradation. Rule of thumb: Always utilize polar aprotic solvents (DMF, MeCN, DCM) for stock solutions, solubility screening, and long-term storage of halomethyl oxazoles.
Solvolysis degradation pathway of the iodomethyl group in protic solvents.
Conclusion
The solubility profile of 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole is dictated by its high polarizability, strong dipole moment, and lack of hydrogen bond donors. It exhibits optimal solubility and chemical stability in polar aprotic and halogenated solvents. Researchers must strictly avoid protic solvents during formulation or analytical sample preparation to prevent rapid solvolysis of the reactive iodomethyl group. By employing a self-validating shake-flask methodology, scientists can obtain accurate, thermodynamically sound solubility data essential for downstream chemical processing.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press / Routledge. Available at:[Link]
-
United States Pharmacopeia. USP <1236> Solubility Measurements. Biorelevant. Available at:[Link][1]
-
Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at:[Link][2]
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Tuning the Heteroaromatic Core: Electronic Properties of the 4-Fluorophenyl Group in Oxazole Scaffolds
Introduction: The Oxazole Core and Fluorine's Dual Nature
Oxazoles are planar, sp²-hybridized five-membered heterocycles that serve as critical bioisosteres for amides and peptides in modern drug discovery 1[1]. While their inherent electronic properties make them highly versatile, they can be susceptible to specific metabolic liabilities, such as oxidation. As a Senior Application Scientist, I frequently utilize the strategic installation of a 4-fluorophenyl group onto the oxazole core (at the C2, C4, or C5 position) to fundamentally reprogram the scaffold's electronic landscape.
This specific substitution pattern is not merely a steric adjustment; it introduces a complex, highly tunable interplay of inductive and resonance effects. The presence of the 4-fluorophenyl moiety directly impacts the molecule's pKa, lipophilicity, metabolic stability, and pharmacokinetic properties, making it an invaluable building block in the synthesis of advanced pharmaceutical compounds 2[2].
The Electronic Push-Pull Mechanism
The 4-fluorophenyl group exerts a dual electronic effect on the conjugated oxazole ring. Fluorine is the most electronegative element, meaning it strongly withdraws electron density from the aromatic system through the sigma-bond framework (the -I inductive effect ) 3[3]. However, because fluorine's 2p orbitals are similar in size and energy to carbon's 2p orbitals, it efficiently donates its lone pair electrons back into the π-system (the +R resonance effect ) 3[3].
In the context of an oxazole ring, this push-pull dynamic results in a net withdrawal of electron density from the heterocycle. This renders the oxazole less susceptible to oxidative metabolism (e.g., by cytochrome P450 enzymes) while simultaneously maintaining enough localized electron density to participate in critical π-π stacking interactions 1[1]. Density Functional Theory (DFT) calculations confirm that this fluorination alters the HOMO-LUMO gap, increasing the kinetic stability of the molecule and shifting its mixed n-to-π* and π-to-π* electronic transitions 3[3].
Quantitative Impact on Molecular Properties
To clearly illustrate the structural and electronic shifts, the table below summarizes the comparative properties of unsubstituted versus 4-fluorophenyl substituted oxazoles.
| Property | Unsubstituted Phenyl Oxazole | 4-Fluorophenyl Oxazole | Mechanistic Impact |
| Inductive Effect (-I) | Neutral | Strong (Sigma withdrawal) | Decreases electron density on the oxazole core, enhancing oxidative stability. |
| Resonance Effect (+R) | Neutral | Moderate (Pi donation) | Partially offsets -I effect at ortho/para positions, maintaining π-stacking ability. |
| Dihedral Angle | ~ 28.0° | ~ 32.6° | Slight steric/electronic twist optimizes insertion into hydrophobic kinase pockets. |
| ¹³C NMR Shift (C-F) | N/A | δ ~ 163.1 ppm (d, J ≈ 245 Hz) | Diagnostic marker for successful cross-coupling and electronic deshielding. |
| Lipophilicity (LogP) | Baseline | +0.15 to +0.30 | Enhances passive membrane permeability (e.g., blood-brain barrier penetration). |
Visualization: Electronic Influence Pathway
Logical flow of electronic effects of 4-fluorophenyl substitution on oxazoles.
Medicinal Chemistry & Target Binding
The electronic modulation provided by the 4-fluorophenyl group translates directly into enhanced pharmacological profiles. For instance, in the development of p38α mitogen-activated protein (MAP) kinase inhibitors, crystallographic data reveals that the dihedral angle between the central five-membered ring and the 4-fluorophenyl ring (approximately 32.6°) is critical for optimal insertion into the hydrophobic pocket of the kinase4[4]. The fluorine atom enhances the binding affinity through multipolar interactions with the protein backbone.
Similarly, complex oxazole derivatives, such as (3R,5S,7as)-(3,5-bis(4-fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol, leverage 4-fluorophenyl groups to interact with microtubule networks, providing potent neuroprotective effects against beta-amyloid-induced neurodegeneration 5[5]. The electron-withdrawing nature of the fluorinated rings ensures the molecule remains sufficiently lipophilic to passively cross the blood-brain barrier 6[6]. Furthermore, 2-(4-fluorophenyl)-sulfonyl-oxazole derivatives have demonstrated potent anticancer activity against glioblastoma cell lines (e.g., SF-268 and SF-539), highlighting the scaffold's broad therapeutic versatility 1[1].
Self-Validating Synthetic Methodology
To harness these electronic properties, precise synthetic methodologies are required. The following protocol details the synthesis of 5-(4-fluorophenyl)-2-methyl-4-phenyloxazole via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction7[7].
Objective: Synthesize 5-(4-fluorophenyl)-2-methyl-4-phenyloxazole from 2-methyl-4-phenyloxazole.
Step 1: Electrophilic Bromination of the Oxazole Core
-
Procedure: Dissolve 2-methyl-4-phenyloxazole (30.78 mmol) in 150 mL glacial acetic acid. Cool the reaction vessel to 0 °C. Add N-bromosuccinimide (NBS, 36.93 mmol) portion-wise. Stir at room temperature for 8 hours 7[7].
-
Causality: The oxazole C5 position is the most electron-rich and susceptible to electrophilic attack. NBS provides a controlled, low-concentration source of electrophilic bromine, preventing over-halogenation of the phenyl rings.
-
Self-Validation: Quench a 0.1 mL aliquot in saturated NaHCO₃, extract with EtOAc, and run TLC (Hexane/EtOAc 4:1). The complete disappearance of the starting material spot confirms the reaction's progression to 5-bromo-2-methyl-4-phenyloxazole.
Step 2: Suzuki-Miyaura Cross-Coupling
-
Procedure: Combine the resulting 5-bromo-2-methyl-4-phenyloxazole with 4-fluorophenylboronic acid (1.2 equiv) in a toluene/ethanol/water mixture. Add Na₂CO₃ (2.0 equiv) and Pd(PPh₃)₄ (0.05 equiv). Reflux under an inert argon atmosphere7[7].
-
Causality: The electron-withdrawing nature of the brominated oxazole accelerates the oxidative addition of Pd(0) into the C-Br bond. The biphasic solvent system ensures the solubility of both the organic substrates and the inorganic base required to activate the boronic acid for transmetalation.
-
Self-Validation: Isolate the crude product and perform ¹³C NMR. The reaction is validated as successful only if a distinct doublet appears at δ 163.1 ppm (C-F coupling, J ≈ 245 Hz), confirming the integration of the 4-fluorophenyl ring 7[7].
Visualization: Synthetic Workflow
Step-by-step synthetic workflow for 4-fluorophenyl oxazole via Suzuki coupling.
Conclusion
The 4-fluorophenyl substitution on an oxazole ring is a masterclass in electronic tuning. By leveraging the push-pull dynamics of fluorine's inductive and resonance effects, chemists can precisely modulate the HOMO-LUMO gap, stabilize the heterocycle against oxidative degradation, and optimize the molecule's dihedral geometry for superior target binding. Implementing rigorous, self-validating synthetic protocols ensures that these highly functionalized scaffolds can be reliably produced for advanced drug development applications.
References
- Aaronchem. "4-(4-Fluorophenyl)oxazole". aaronchem.com.
- Chemistry & Biology Interface. "Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy". cbijournal.com.
- Journal of Medicinal Chemistry. "(3R,5S,7as)-(3,5-Bis(4-fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol, a Novel Neuroprotective Agent". acs.org.
- Vide Leaf. "Effect of Electronegativity on Structural, Spectrophotometric and Thermo-Chemical Properties of Fluorine and Chlorine Substituted Isoxazoles". videleaf.com.
- PubMed. "(3R,5S,7as)-(3,5-Bis(4-fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol, a novel neuroprotective agent". nih.gov.
- PMC. "In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles". nih.gov.
- IUCr. "4-[5-(4-Fluorophenyl)-1,2-oxazol-4-yl]pyridine". iucr.org.
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- 6. (3R,5S,7as)-(3,5-Bis(4-fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol, a novel neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
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history and development of iodomethyl oxazole intermediates
Initiating Search Strategy
I'm initiating the research phase by crafting targeted Google searches. My primary focus is gathering data on the history, synthesis, and applications of iodomethyl oxazole intermediates. I'm starting with queries like "synthesis of iodomethyl oxazole" to build a foundation.
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I'm now widening my search net to cover more specific areas. I'm focusing on "history of oxazole derivatives," and refining searches for "iodomethyl oxazole intermediates in drug discovery." I'm diving into "2-iodomethyl-oxazole" and "5-iodomethyl-oxazole" synthesis, reaction specifics, and relevant patents. The aim is to build a structured technical guide.
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I've broken down the user's request into digestible parts. The focus is pinpointed: iodomethyl oxazole intermediates' history and development. It's a technical guide, targeting experts. I'm building a structure from the ground up: starting with the broader oxazole context, including its medicinal importance, and then zooming in to the iodomethyl specifics, including the critical named reactions that brought these molecules into being.
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Structuring the Technical Guide
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Developing the Guide's Structure
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I'm now ready to start implementing my detailed plan. I've deconstructed the user's specific request into logical parts. I'm focusing on the introduction, the context of halomethyl groups, and an outline of iodomethyl oxazole synthesis. The plan emphasizes the historical context, including the importance of Van Leusen reactions. Visualization and data presentation will be key, so I'll create a table and DOT diagrams. The core sections will cover the key synthetic methods and their applications, including literature examples.
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Methodological & Application
Application Note: Synthesis Protocol for 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole
Document Type: Technical Application Note & Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Executive Summary
The 2-aryl-4-(halomethyl)oxazole scaffold is a privileged pharmacophore and a critical electrophilic building block in modern medicinal chemistry. Specifically, 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole is widely utilized in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists, Hepatitis C virus (HCV) entry inhibitors, and various kinase antagonists[1].
While the chloromethyl variant is commercially accessible, the iodomethyl derivative exhibits vastly superior reactivity in nucleophilic substitution ( SN2 ) reactions (e.g., N -alkylation, O -alkylation) due to the higher polarizability and superior leaving-group ability of the iodide ion[2]. This application note details a highly robust, two-step synthetic protocol to generate the iodomethyl oxazole from basic precursors, emphasizing mechanistic causality, self-validating reaction checkpoints, and scalable methodologies.
Mechanistic Rationale & Synthetic Workflow
The synthesis relies on a sequential ring-construction and halogen-exchange strategy:
-
Cyclodehydration (Modified Blümlein–Lewy Synthesis): The oxazole core is constructed via the condensation of 4-fluorobenzamide with 1,3-dichloroacetone[3]. The reaction is driven thermally in a non-polar solvent (toluene). The mechanism involves the nucleophilic attack of the amide oxygen onto the α -carbon of the ketone, followed by dehydration and ring closure[1][4]. Toluene is specifically selected to allow for the azeotropic removal of the water byproduct, strictly pushing the equilibrium toward the heteroaromatic product.
-
Finkelstein Halogen Exchange: The resulting 4-(chloromethyl)oxazole intermediate is converted to the highly reactive iodomethyl species using Sodium Iodide (NaI) in anhydrous acetone[5]. This step is driven entirely by the differential solubility of halide salts: NaI is highly soluble in acetone, whereas the Sodium Chloride (NaCl) byproduct is insoluble. The precipitation of NaCl prevents the reverse reaction, ensuring quantitative conversion[6].
Two-step synthesis workflow for 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole.
Quantitative Reaction Parameters
The following tables summarize the optimized stoichiometric ratios and reagent specifications required to ensure maximum yield and minimize side-product formation.
Table 1: Stage 1 - Oxazole Ring Formation
| Reagent / Solvent | MW ( g/mol ) | Equivalents | Amount (per 10g scale) | Role / Rationale |
| 4-Fluorobenzamide | 139.13 | 1.00 | 10.0 g | Primary nucleophile / Core scaffold |
| 1,3-Dichloroacetone | 126.97 | 1.20 | 10.9 g | Dielectrophile (Excess prevents dimerization) |
| Toluene (Anhydrous) | 92.14 | N/A | 100 mL | High-boiling solvent for azeotropic distillation |
Table 2: Stage 2 - Finkelstein Halogen Exchange
| Reagent / Solvent | MW ( g/mol ) | Equivalents | Amount (per 10g scale) | Role / Rationale |
| 4-(Chloromethyl)oxazole intermediate | 211.62 | 1.00 | 10.0 g | Substrate |
| Sodium Iodide (NaI) | 149.89 | 3.00 | 21.3 g | Iodide source (Excess drives rapid kinetics) |
| Acetone (Anhydrous) | 58.08 | N/A | 100 mL | Solvent (Differential solubility driver) |
Experimental Protocols
Protocol A: Synthesis of 4-(Chloromethyl)-2-(4-fluorophenyl)oxazole
This protocol establishes the heteroaromatic core. Moisture control is critical to prevent the hydrolysis of 1,3-dichloroacetone.
-
Apparatus Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser connected to an argon manifold.
-
Reagent Addition: Charge the flask with 4-fluorobenzamide (10.0 g, 71.9 mmol) and 1,3-dichloroacetone (10.9 g, 86.3 mmol)[1][4]. Add 100 mL of anhydrous toluene.
-
Cyclodehydration (Causality Note): Heat the reaction mixture to a vigorous reflux (approx. 120–130 °C) using a heating mantle. Why use a Dean-Stark trap? The reaction generates one equivalent of water upon cyclization. Continuous azeotropic removal of this water prevents the reverse hydrolysis reaction and pushes the yield toward >85%.
-
Reaction Monitoring: Maintain reflux for 5–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1, UV detection at 254 nm). The starting amide ( Rf≈0.2 ) should disappear, replaced by a new, less polar spot ( Rf≈0.6 ).
-
Workup: Cool the mixture to room temperature. Concentrate the dark solution under reduced pressure to remove toluene.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 10% EtOAc/Hexanes).
-
Isolation: Concentrate the product fractions to yield 4-(chloromethyl)-2-(4-fluorophenyl)oxazole as a pale yellow to off-white solid.
Protocol B: Synthesis of 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole
This protocol converts the stable chloride to the highly reactive iodide. Light protection is mandatory to prevent homolytic cleavage of the C-I bond.
-
Reaction Initiation: In a 250 mL round-bottom flask, dissolve the 4-(chloromethyl)-2-(4-fluorophenyl)oxazole intermediate (10.0 g, 47.3 mmol) in 100 mL of anhydrous acetone[5][6].
-
Halogen Exchange: Add Sodium Iodide (21.3 g, 141.9 mmol) in a single portion.
-
Causality Note: A 3-fold stoichiometric excess of NaI is utilized to saturate the solution, ensuring pseudo-first-order kinetics and compensating for trace moisture that could otherwise solubilize the precipitating NaCl[5].
-
-
Light Protection: Wrap the reaction flask completely in aluminum foil.
-
Reflux & Self-Validation: Heat the mixture to reflux (approx. 56 °C) under argon for 3 hours.
-
Self-Validating Checkpoint: Within 15 minutes of heating, a fine white precipitate (NaCl) will begin to form. The visual accumulation of this insoluble salt confirms that the SN2 displacement is actively occurring[6].
-
-
Filtration: Cool the suspension to room temperature. Filter the mixture through a tightly packed pad of Celite to remove the NaCl precipitate. Wash the filter cake with 20 mL of cold acetone.
-
Solvent Swap & Quench: Concentrate the filtrate in vacuo. Dissolve the resulting residue in 150 mL of Ethyl Acetate.
-
Causality Note: Wash the organic layer with 50 mL of 5% aqueous Sodium Thiosulfate ( Na2S2O3 ). This step is critical; it reduces any trace elemental iodine ( I2 , which causes product degradation and discoloration) back to water-soluble iodide ions.
-
-
Final Isolation: Wash the organic layer with brine (50 mL), dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure in the dark. The product is obtained as a light-sensitive, pale crystalline solid.
Analytical Characterization & Storage
-
Storage Conditions: The final iodomethyl oxazole is highly reactive and sensitive to both light and ambient moisture. It must be stored in an amber glass vial, backfilled with argon, and kept at -20 °C.
-
Expected NMR Signatures:
-
1H NMR ( CDCl3 , 400 MHz): The diagnostic oxazole C5 -H proton typically appears as a sharp singlet around δ 7.60–7.70 ppm. The iodomethyl ( −CH2I ) protons will appear as a highly deshielded singlet near δ 4.30–4.45 ppm, shifted significantly downfield compared to the chloromethyl precursor due to the anisotropic effect of the large iodine atom.
-
F -NMR ( CDCl3 , 376 MHz): A distinct multiplet around δ -109.5 ppm corresponding to the para-fluoro substitution on the phenyl ring.
-
References
- Development of an Aryloxazole Class of Hepatitis C Virus Inhibitors Targeting the Entry Stage of the Viral Replication Cycle. National Institutes of Health (PMC).
- Piemontese, L. et al. Synthesis of 4-(chloromethyl)-2-phenyl-1,3-oxazole derivatives. Università degli Studi di Bari Aldo Moro.
- New N-(oxazolylmethyl)-thiazolidinedione Active against Candida albicans Biofilm: Potential Als Proteins Inhibitors. Semantic Scholar.
- 4-(Iodomethyl)-2-phenyloxazole | 33162-08-2. Benchchem.
- Oxazole compound and pharmaceutical composition (WO2007058338A2). Google Patents.
- United States Patent (Oxazole derivatives and tyrosine kinase inhibitors). Google APIs.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. 4-(Iodomethyl)-2-phenyloxazole | 33162-08-2 | Benchchem [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. WO2007058338A2 - Oxazole compound and pharmaceutical composition - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Protocol for the Alkylation of Amines with 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole
Executive Summary
The incorporation of oxazole pharmacophores into amine-containing scaffolds is a critical operation in modern drug discovery. Oxazole derivatives, particularly those substituted at the 2- and 4-positions, are versatile structural motifs frequently utilized as peptidomimetics or core anchors in receptor agonists[1]. This application note details a highly efficient, self-validating protocol for the SN2 alkylation of primary and secondary amines using 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole . By leveraging the superior leaving-group kinetics of the iodomethyl moiety, this method allows for mild reaction conditions, thereby suppressing common side reactions such as over-alkylation and thermal degradation.
Mechanistic Rationale & Causality
The Electrophile: Iodide vs. Chloride
Historically, 4-(chloromethyl)oxazoles have been employed for amine alkylations; however, these often require elevated temperatures (e.g., 80 °C to 125 °C) and prolonged reaction times[1]. The 2-(halomethyl)oxazole system offers reactivity characteristic of a benzylic halide[2]. By utilizing the iodomethyl variant—often generated in a preceding step via a Finkelstein reaction (sodium iodide in acetone) from the chloromethyl precursor[3]—the electrophilicity is drastically enhanced. The iodide ion is larger and more polarizable than chloride, lowering the activation energy of the SN2 transition state. This causality dictates our experimental design: the enhanced reactivity permits the use of ambient to mildly elevated temperatures (0 °C to 50 °C), which is critical for preserving sensitive functional groups and preventing the quaternization of the product.
The Pharmacophore: 4-Fluorophenyl Oxazole
The 4-fluorophenyl group is a privileged moiety. The fluorine atom blocks cytochrome P450-mediated para-hydroxylation, increasing metabolic stability, while modulating the lipophilicity (logP) to enhance cellular permeability.
Fig 1: SN2 mechanistic pathway for the alkylation of amines via iodomethyl oxazole electrophiles.
Safety & Handling of Alkylating Agents
E-E-A-T Critical Warning: 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole is a potent alkylating agent. Alkylating agents are inherently reactive toward biological nucleophiles (e.g., DNA) and are classified as potential mutagens and severe irritants.
-
Handling: All manipulations must be performed in a certified fume hood using double nitrile gloves.
-
Storage: Store the reagent at -20 °C under an inert argon atmosphere. Iodomethyl compounds are sensitive to light and moisture; improper storage leads to rapid decomposition (indicated by a dark brown discoloration due to the release of I2 ).
Experimental Design & Optimization Parameters
Base Selection (The Acid Scavenger)
The reaction of an amine with an alkyl iodide liberates hydroiodic acid (HI). This acid rapidly protonates unreacted free amines, converting them into non-nucleophilic hydrohalide salts and halting the reaction[4]. To drive the reaction to completion, an auxiliary base must be used to bind the generated acid[4].
-
For Secondary Amines: Inorganic bases like K2CO3 or Cs2CO3 are preferred. They create a heterogeneous mixture that efficiently scavenges HI without competing as nucleophiles.
-
For Primary Amines: A sterically hindered organic base, such as N,N-Diisopropylethylamine (DIPEA), is recommended. It maintains a homogeneous reaction environment and minimizes the risk of bis-alkylation.
Solvent Effects
Anhydrous Acetonitrile (MeCN) is the optimal solvent for this protocol. As a polar aprotic solvent, MeCN stabilizes the charge-separated SN2 transition state without hydrogen-bonding to the amine nucleophile, thereby accelerating the reaction rate.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Each step contains physical or analytical checkpoints to ensure the chemical logic is sound before proceeding.
Reagents Required:
-
Amine substrate (1.0 equiv)
-
2-(4-Fluorophenyl)-4-(iodomethyl)oxazole (1.1 equiv)
-
Anhydrous K2CO3 (2.0 equiv, finely powdered)
-
Anhydrous Acetonitrile (MeCN, 0.2 M relative to the amine)
Step 1: Reaction Setup
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon.
-
Dissolve the amine (1.0 equiv) in anhydrous MeCN.
-
Add the finely powdered K2CO3 (2.0 equiv).
-
Self-Validation Checkpoint: The mixture will be a heterogeneous suspension. Ensure vigorous stirring (≥ 600 rpm) to maximize the surface area of the inorganic base.
-
Step 2: Electrophile Addition
-
Cool the suspension to 0 °C using an ice-water bath.
-
Dissolve 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole (1.1 equiv) in a minimal volume of MeCN.
-
Add the electrophile solution dropwise over 10–15 minutes.
-
Causality: Dropwise addition at 0 °C keeps the local concentration of the highly reactive electrophile low, suppressing the formation of unwanted tertiary or quaternary ammonium byproducts.
-
Step 3: Execution and Monitoring
-
Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).
-
Stir for 2 to 6 hours.
-
Self-Validation Checkpoint: Monitor the reaction via LC-MS or TLC (typically 3:1 Hexanes/Ethyl Acetate). The reaction is complete when the mass of the iodomethyl oxazole ( [M+H]+≈304.0 ) is fully consumed.
-
Step 4: Workup & Extraction
-
Quench the reaction by adding saturated aqueous NaHCO3 (equal volume to MeCN).
-
Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via flash column chromatography on silica gel. Use a gradient of Hexanes/Ethyl Acetate (for neutral products) or Dichloromethane/Methanol (for highly polar basic products).
Fig 2: Step-by-step experimental workflow for the N-alkylation protocol and subsequent purification.
Substrate Scope & Quantitative Data
The following table summarizes the optimized parameters and expected quantitative outcomes based on the steric and electronic nature of the amine nucleophile.
| Amine Classification | Equivalents (Amine : Oxazole) | Preferred Base | Temp Profile | Expected Yield | Primary Side Reaction Risk |
| Primary Aliphatic | 3.0 : 1.0 (Amine in excess) | DIPEA (2.0 eq) | 0 °C → RT | 75 - 85% | Bis-alkylation (Formation of tertiary amine) |
| Secondary Aliphatic | 1.0 : 1.1 | K2CO3 (2.0 eq) | RT → 50 °C | 80 - 95% | Quaternization (Rare under mild conditions) |
| Aniline (Aromatic) | 1.0 : 1.2 | Cs2CO3 (2.0 eq) | 50 °C → 80 °C | 60 - 75% | C-alkylation (If ring is highly electron-rich) |
| Sterically Hindered | 1.0 : 1.5 | Cs2CO3 (3.0 eq) | 60 °C | 50 - 65% | Elimination of the electrophile |
Troubleshooting Guide
-
Issue: High levels of bis-alkylation observed (for primary amines).
-
Solution: The iodomethyl group is extremely reactive. If bis-alkylation occurs, invert the stoichiometry (use 3.0–5.0 equivalents of the primary amine) or utilize a mono-protecting group strategy (e.g., reductive amination followed by alkylation and deprotection).
-
-
Issue: Incomplete conversion after 12 hours.
-
Solution: The inorganic base may be passivated. Add a catalytic amount of Tetrabutylammonium Iodide (TBAI, 0.1 equiv) to act as a phase-transfer catalyst, or switch the base to the more soluble Cs2CO3 .
-
-
Issue: Degradation of the electrophile prior to coupling.
-
Solution: Iodomethyl oxazoles can spontaneously dimerize or degrade if exposed to light and ambient moisture. Always verify the purity of the 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole via NMR or LC-MS immediately prior to the reaction.
-
References
- Source: dtic.
- Title: Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)
- Source: nih.
- Source: tandfonline.
- Source: unipd.
Sources
- 1. Discovery and Preclinical Evaluation of BMS-711939, an Oxybenzylglycine Based PPARα Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.unipd.it [research.unipd.it]
- 4. apps.dtic.mil [apps.dtic.mil]
Application Note: 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole as a High-Efficiency Electrophilic Building Block in Drug Synthesis
Executive Summary
The synthesis of targeted therapeutics frequently relies on the modular assembly of privileged pharmacophores. The 2-(4-fluorophenyl)oxazole moiety is a highly valued scaffold in medicinal chemistry, frequently featured in PPAR agonists, selective kinase inhibitors, and novel antimicrobial agents[1]. This application note details the mechanistic rationale, kinetic advantages, and validated experimental protocols for utilizing 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole as a premium electrophilic building block. By substituting the traditional chloromethyl leaving group with an iodomethyl group, researchers can achieve rapid, high-yielding SN2 alkylations under mild conditions, preserving sensitive functional groups on complex nucleophiles[2].
Pharmacophore Rationale & Mechanistic Causality
The Bioisosteric Power of the Oxazole Core
The five-membered oxazole aromatic ring is strategically deployed in drug design as a bioisostere for amides, esters, and carboxylic acids[3]. It provides a rigid structural vector while acting as a robust hydrogen-bond acceptor. Furthermore, the installation of a 4-fluorophenyl group at the C2 position serves a dual purpose:
-
Lipophilic Targeting: Enhances hydrophobic interactions within target protein binding pockets.
-
Metabolic Shielding: The highly electronegative fluorine atom blocks Cytochrome P450-mediated para-hydroxylation, significantly extending the in vivo half-life of the resulting drug candidate[1].
Causality in Electrophile Design: Why Iodomethyl?
A common bottleneck in appending the oxazole pharmacophore is the poor reactivity of standard chloromethyl derivatives. Chloromethyl oxazoles typically require harsh thermal conditions (80–100 °C) and the in situ generation of an iodide intermediate via the Finkelstein reaction (addition of catalytic NaI) to proceed at reasonable rates.
By utilizing the pre-formed iodomethyl derivative, the activation energy for the SN2 transition state is drastically lowered. The C–I bond is highly polarizable and significantly weaker than the C–Cl bond[2]. This allows the SN2 alkylation of heteroatom nucleophiles (N, O, S) to proceed rapidly at room temperature or under mild heating (20–50 °C). This kinetic advantage is critical when coupling the oxazole building block to complex, thermally labile nucleophiles prone to racemization or degradation.
Kinetic Advantages: Quantitative Data Summary
The table below summarizes the kinetic and thermodynamic parameters comparing the halogenated derivatives of the 2-(4-fluorophenyl)oxazole building block during a standard phenol O-alkylation workflow.
| Alkylating Agent | Leaving Group | Bond Dissociation Energy (kJ/mol) | Typical Reaction Temp (°C) | Relative SN2 Rate | Typical Yield (%) |
| 4-(Chloromethyl) analog | -Cl | ~327 | 80–100 | 1x (Baseline) | 65–75% |
| 4-(Bromomethyl) analog | -Br | ~285 | 60–80 | ~50x | 75–85% |
| 4-(Iodomethyl) analog | -I | ~234 | 20–50 | >100x | >90% |
Data extrapolated from leaving group kinetic studies on neopentyl and benzylic systems[2].
Divergent Synthetic Workflows
The iodomethyl oxazole building block serves as a universal electrophile for divergent drug synthesis. The following diagram illustrates the primary pathways for heteroatom alkylation.
Divergent synthesis pathways utilizing 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole via SN2 alkylation.
Validated Experimental Protocols
The following protocols are designed as self-validating systems . Observational cues are built into the methodology to ensure researchers can verify reaction progress without relying solely on end-point analytics.
Protocol A: Mild O-Alkylation of Phenolic Substrates (PPAR Agonist Precursors)
Causality Focus: Cesium carbonate (Cs₂CO₃) is utilized instead of Potassium carbonate (K₂CO₃). The larger ionic radius of the Cesium cation poorly coordinates with the phenoxide oxygen, creating a "naked," highly reactive nucleophile (the Cesium Effect) that rapidly attacks the iodomethyl electrophile.
Materials:
-
Phenol derivative (1.0 eq)
-
2-(4-Fluorophenyl)-4-(iodomethyl)oxazole (1.05 eq)
-
Cs₂CO₃ (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Preparation: In an oven-dried, N₂-purged round-bottom flask, dissolve the phenol derivative (1.0 mmol) in 5.0 mL of anhydrous DMF.
-
Deprotonation: Add Cs₂CO₃ (1.5 mmol) in one portion. Stir the suspension at room temperature for 15 minutes.
-
Self-Validation Checkpoint: A distinct color shift (typically to yellow or orange) should occur, confirming the generation of the active phenoxide anion.
-
-
Alkylation: Dissolve 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole (1.05 mmol) in 2.0 mL of DMF and add it dropwise to the reaction mixture over 5 minutes.
-
Monitoring: Stir the reaction at room temperature for 2–4 hours.
-
Self-Validation Checkpoint: Monitor via TLC (3:1 Hexanes/EtOAc). The reaction is complete when the strongly UV-active iodomethyl starting material (Rf ~0.6) is entirely consumed.
-
-
Workup: Quench the reaction by pouring it into 20 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to completely remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if necessary.
Protocol B: N-Alkylation of Secondary Amines (Kinase Inhibitor Scaffolds)
Causality Focus: N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive iodomethyl group. Acetonitrile (MeCN) is chosen as a polar aprotic solvent to stabilize the transition state while allowing for easy solvent removal compared to DMF.
Materials:
-
Secondary Amine (1.0 eq)
-
2-(4-Fluorophenyl)-4-(iodomethyl)oxazole (1.0 eq)
-
DIPEA (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
Step-by-Step Procedure:
-
Preparation: Dissolve the secondary amine (1.0 mmol) and DIPEA (2.0 mmol) in 8.0 mL of anhydrous MeCN. Cool the mixture to 0 °C using an ice bath.
-
Electrophile Addition: Slowly add the solid 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole (1.0 mmol) in small portions over 10 minutes.
-
Self-Validation Checkpoint: The reaction will generate a mild exotherm. Maintaining the temperature at 0 °C during addition prevents thermal runaway and suppresses over-alkylation (quaternary ammonium salt formation).
-
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.
-
Monitoring: Analyze via LC-MS.
-
Self-Validation Checkpoint: The chromatogram should display a clean [M+H]⁺ peak corresponding to the tertiary amine product. The absence of a secondary, higher-mass peak validates that di-alkylation has been successfully avoided.
-
-
Workup: Concentrate the mixture under reduced pressure to remove MeCN. Partition the crude residue between Dichloromethane (20 mL) and saturated aqueous NaHCO₃ (20 mL).
-
Isolation: Extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
References
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Egyptian Journal of Basic and Applied Sciences[Link]
-
Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications Medicinal Chemistry[Link]
-
Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton ACS Omega[Link]
Sources
Application Note: Optimized Reaction Conditions for Coupling Thiols with Iodomethyl Oxazoles
Introduction and Mechanistic Rationale
Oxazole-containing thioethers are highly privileged scaffolds in modern medicinal chemistry, frequently serving as critical pharmacophores in multitargeted ligands, kinase inhibitors, and central nervous system therapeutics[1][2]. The construction of these motifs typically relies on the nucleophilic substitution ( SN2 ) of a halomethyl oxazole with a thiol or thiophenol derivative.
While chloromethyl and bromomethyl oxazoles are commonly utilized, iodomethyl oxazoles offer vastly superior electrophilicity. Iodine's large atomic radius and polarizability make the iodide ion an exceptional leaving group. This heightened reactivity lowers the activation energy of the SN2 transition state, permitting significantly milder reaction conditions. Operating under mild conditions is paramount when handling complex, functionally dense drug intermediates, as it mitigates unwanted side reactions such as oxazole ring degradation or premature disulfide formation.
Mechanistically, the transformation is a classical bimolecular nucleophilic substitution ( SN2 ). The thiol is first deprotonated by a mild base to generate a highly nucleophilic thiolate anion. The thiolate subsequently attacks the electrophilic carbon of the iodomethyl group, displacing the iodide leaving group to forge a stable thioether linkage[1].
Optimization of Reaction Parameters
To achieve maximum yields and strict chemoselectivity, the triad of base, solvent, and temperature must be carefully calibrated. Because iodomethyl oxazoles are inherently highly reactive, the use of strong bases (e.g., NaH) or elevated temperatures is generally unnecessary and can induce substrate decomposition.
Solvent Selection
Polar aprotic solvents are ideal for this transformation. They effectively solvate the counter-cation of the base while leaving the thiolate anion "naked" and highly reactive.
-
Dimethylformamide (DMF) and Acetonitrile (MeCN) consistently provide the highest yields and fastest reaction kinetics[1][3].
-
Non-polar solvents like Toluene or moderately polar solvents like Dichloromethane ( CH2Cl2 ) can be employed but generally result in sluggish kinetics and incomplete conversion[4].
Base Selection
The selected base must be sufficiently basic to deprotonate the thiol ( pKa ~6–10 for aromatic thiols, ~10–11 for aliphatic thiols) but mild enough to prevent side reactions.
-
Potassium Carbonate ( K2CO3 ) or Cesium Carbonate ( Cs2CO3 ) are the industry standards, providing a heterogeneous, easily workable system that prevents over-alkylation[4].
-
Organic bases like Triethylamine ( Et3N ) or DIPEA are viable alternatives when substrate solubility is an issue or strictly metal-free conditions are required[4].
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for Thiol-Iodomethyl Oxazole Coupling
| Base (1.5 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |
| Et3N | Toluene | 25 | 4.0 | 65 | Sluggish reaction; incomplete conversion. |
| K2CO3 | CH2Cl2 | 25 | 4.0 | 72 | Moderate kinetics; limited base solubility. |
| DIPEA | MeCN | 60 | 2.0 | 88 | Good yield; slight thermal degradation observed. |
| K2CO3 | DMF | 25 | 2.0 | 92 | Optimal balance of speed, yield, and purity. |
| Cs2CO3 | DMF | 25 | 1.5 | 95 | Fastest kinetics; slightly higher reagent cost. |
| NaH | THF | 0 → 25 | 3.0 | 81 | Overly strong base; trace side-products formed. |
Experimental Protocol: General Procedure for Thioether Synthesis
Self-Validating System Note: This protocol is designed with built-in analytical checkpoints (colorimetric shifts and phase-separation behaviors) to ensure the integrity of the reaction at each stage.
Materials Required:
-
Iodomethyl oxazole derivative (1.0 equiv, typically 1.0 mmol)
-
Thiol derivative (1.1 equiv, 1.1 mmol)
-
Anhydrous Potassium Carbonate ( K2CO3 ) (1.5 equiv, 1.5 mmol)
-
Anhydrous Dimethylformamide (DMF) (5.0 mL)
-
Argon or Nitrogen gas (for inert atmosphere)
Step-by-Step Methodology:
-
Preparation of the Thiolate: In an oven-dried, 25 mL round-bottom flask equipped with a magnetic stir bar, add the thiol (1.1 mmol) and anhydrous K2CO3 (1.5 mmol).
-
Solvent Addition: Purge the flask thoroughly with Argon. Add 3.0 mL of anhydrous DMF. Stir the suspension vigorously at room temperature (20–25 °C) for 15 minutes.
-
Causality: Pre-stirring allows for the complete formation of the thiolate anion, visually indicated by a slight color change (often turning pale yellow). This ensures the nucleophile is fully generated before the highly reactive electrophile is introduced.
-
-
Electrophile Addition: Dissolve the iodomethyl oxazole (1.0 mmol) in 2.0 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over a period of 5 minutes.
-
Causality: Dropwise addition prevents localized high concentrations of the electrophile, effectively minimizing dimerization or polyalkylation side reactions.
-
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress via TLC (typically 3:1 Hexanes/Ethyl Acetate) or LC-MS. Complete consumption of the iodomethyl oxazole should be observed within 1.5 to 2.0 hours.
-
Quenching and Workup: Quench the reaction by adding 15 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
-
Washing: Wash the combined organic layers with brine (3 x 15 mL).
-
Causality: DMF is highly miscible with water. Multiple brine washes are critical to pull residual DMF out of the organic phase, preventing solvent-bumping issues during concentration and co-elution during chromatography.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to afford the pure oxazole thioether.
Mechanistic Pathway Visualization
Mechanistic pathway of S_N2 coupling between thiols and iodomethyl oxazoles.
Troubleshooting and Field-Proven Insights
-
Disulfide Formation: If significant disulfide byproducts (R-S-S-R) are observed during LC-MS analysis, it indicates premature oxidative coupling of the thiol[3].
-
Solution: Ensure the reaction is strictly degassed and run under an inert atmosphere (Argon/ N2 ). Use freshly distilled or freeze-pump-thaw degassed solvents.
-
-
Light Sensitivity of Iodides: Iodomethyl oxazoles can be photo-sensitive, degrading over time to release iodine ( I2 ) and forming radical species.
-
Solution: Store the starting material in amber vials at -20 °C. Wrap the reaction flask in aluminum foil if the reaction requires extended times or is conducted in a brightly lit fume hood.
-
-
O- vs. S-Alkylation Chemoselectivity: If the substrate contains both hydroxyl and thiol groups, chemoselectivity can theoretically be an issue. However, the superior nucleophilicity of sulfur—due to its larger atomic radius and higher polarizability—generally ensures exclusive S-alkylation under the mild conditions (RT, K2CO3 ) outlined in this protocol[5].
References
- Title: 4-(Chloromethyl)-2-(thiophen-2-yl)
- Title: 5-(Piperazin-1-ylmethyl)
- Title: Oxidative Coupling of Thiols to Disulfides with Iodine in Wet Acetonitrile Source: ResearchGate URL
- Title: 6-(Bromomethyl)
- Title: Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols Source: DSpace URL
Sources
Application Notes and Protocols: Functionalization of the Oxazole Ring Using Iodomethyl Groups
Abstract: The oxazole ring is a cornerstone structural motif in medicinal chemistry and materials science, frequently appearing in natural products and synthetic compounds with significant biological activity.[1][2][3] The targeted functionalization of this heterocycle is crucial for the development of new chemical entities. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic introduction and subsequent synthetic utility of the iodomethyl group on the oxazole scaffold. We will explore established methodologies, provide step-by-step protocols, and discuss the underlying chemical principles to empower the rational design of novel oxazole-containing molecules.
Introduction: The Significance of the Iodomethyl-Oxazole Synthon
The oxazole nucleus, a five-membered heterocycle with nitrogen and oxygen atoms in a 1,3-relationship, is a privileged scaffold due to its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions.[3][4] The introduction of a reactive handle, such as an iodomethyl group, onto the oxazole ring transforms it into a versatile building block for further molecular elaboration. The C-I bond is relatively weak, making the iodomethyl group an excellent leaving group in nucleophilic substitution reactions and a key participant in various cross-coupling methodologies. This allows for the facile introduction of a wide range of functionalities, including amines, ethers, thioethers, and carbon-based substituents.[5]
Strategic Approaches to Iodomethyl-Substituted Oxazoles
The synthesis of iodomethyl oxazoles can be broadly categorized into two main strategies: post-synthetic modification of a pre-formed oxazole ring and cyclization strategies that incorporate the iodomethyl moiety during ring formation.
Halogen Exchange: The Finkelstein Reaction
A common and efficient method for the synthesis of iodomethyl oxazoles is the Finkelstein reaction, which involves the conversion of a more readily available chloromethyl or bromomethyl oxazole to its iodinated counterpart.[6][7][8] This SN2 reaction is typically driven to completion by the precipitation of the insoluble sodium chloride or bromide in an acetone solvent.[6][8]
Causality Behind Experimental Choices:
-
Solvent: Acetone is the solvent of choice because sodium iodide (NaI) is soluble in it, while sodium chloride (NaCl) and sodium bromide (NaBr) are not.[6] This solubility difference shifts the reaction equilibrium towards the formation of the iodoalkane, in accordance with Le Châtelier's principle.[9]
-
Nucleophile: Sodium iodide is used as the iodide source due to its high nucleophilicity and solubility in acetone.
-
Leaving Group: Chloromethyl and bromomethyl oxazoles are suitable substrates. Bromomethyl derivatives are generally more reactive than their chloro counterparts in SN2 reactions.[5]
Protocol 1: Synthesis of 2-(Iodomethyl)-4,5-diphenyloxazole via Finkelstein Reaction
This protocol describes the conversion of 2-(chloromethyl)-4,5-diphenyloxazole to 2-(iodomethyl)-4,5-diphenyloxazole.
Materials:
-
2-(Chloromethyl)-4,5-diphenyloxazole
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add 2-(chloromethyl)-4,5-diphenyloxazole (1.0 eq) and sodium iodide (1.5 eq).
-
Add anhydrous acetone to the flask to a concentration of approximately 0.1 M with respect to the starting material.
-
Equip the flask with a reflux condenser and stir the mixture at reflux for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetone using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to remove any residual iodine) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(iodomethyl)-4,5-diphenyloxazole.
Data Presentation:
| Starting Material | Product | Reagents and Conditions | Yield |
| 2-(Chloromethyl)-4,5-diphenyloxazole | 2-(Iodomethyl)-4,5-diphenyloxazole | NaI, Acetone, Reflux | >90% |
| 2-(Bromomethyl)-4,5-diphenyloxazole | 2-(Iodomethyl)-4,5-diphenyloxazole | NaI, Acetone, Reflux | >95% |
Cyclization Strategies Incorporating an Iodomethyl Moiety
An alternative approach is to construct the oxazole ring from precursors that already contain an iodine atom. Hypervalent iodine reagents have been successfully employed in the synthesis of oxazole derivatives through oxidative cyclization reactions.[1][10] For instance, the combination of (diacetoxyiodo)benzene and a suitable iodine source can facilitate the intramolecular iodocyclization of N-allylamides to form 5-iodomethyl-2-oxazoline compounds, which can be subsequently oxidized to the corresponding oxazoles.[10]
Diagram of Experimental Workflow:
Caption: Workflow for the synthesis of 5-iodomethyl-2-oxazoles via iodocyclization.
Synthetic Applications of Iodomethyl Oxazoles
The iodomethyl group serves as a versatile handle for a plethora of synthetic transformations, enabling the rapid diversification of the oxazole core.
Nucleophilic Substitution Reactions
The high reactivity of the C-I bond in 2-(iodomethyl)oxazoles allows for facile substitution with a wide range of nucleophiles.[5]
Reaction Scheme:
Caption: Nucleophilic substitution reactions of iodomethyl oxazoles.
These reactions are instrumental in the synthesis of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. For instance, 2-(aminoalkyl)-4,5-diphenyloxazoles have been investigated for their analgesic and anti-inflammatory properties.[5]
Cross-Coupling Reactions
While less common for iodomethyl groups directly, they can be converted to other functionalities that are amenable to cross-coupling reactions. For example, the nitrile product from cyanide substitution can be hydrolyzed to a carboxylic acid, which can then participate in various coupling reactions.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Finkelstein reaction | Incomplete reaction | Extend the reaction time and ensure the acetone is anhydrous. |
| Decomposition of the product | Monitor the reaction closely by TLC and avoid prolonged heating once the reaction is complete. | |
| Difficulty in purification | Co-elution of starting material and product | Optimize the eluent system for column chromatography. A less polar solvent system may improve separation. |
| Formation of side products in nucleophilic substitution | Over-alkylation of amine nucleophiles | Use a larger excess of the amine nucleophile. |
| Elimination reactions | Use a non-nucleophilic base if a base is required, and maintain a low reaction temperature. |
Conclusion
The functionalization of the oxazole ring with iodomethyl groups provides a powerful platform for the synthesis of diverse and complex molecules. The methodologies outlined in this guide, particularly the robust Finkelstein reaction, offer reliable and high-yielding routes to these valuable synthetic intermediates. The subsequent derivatization of iodomethyl oxazoles through nucleophilic substitution and other transformations opens up a vast chemical space for exploration in drug discovery and materials science.
References
-
Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Mori, M., Abe, H., & Morita, M. (2012). Synthesis of Highly Substituted Oxazoles through Iodine(III)-Mediated Reactions of Ketones with Nitriles. Molecules, 17(9), 11213-11227. [Link]
-
Zhang, M., Huang, L., Huang, H., Li, X., Wu, W., & Jiang, H. (2014). Practical oxazole synthesis mediated by iodine from α-bromoketones and benzylamine derivatives. Organic & Biomolecular Chemistry, 12(43), 8796-8800. [Link]
-
Zhang, M., Huang, L., Huang, H., Li, X., Wu, W., & Jiang, H. (2014). Practical oxazole synthesis mediated by iodine from α-bromoketones and benzylamine derivatives. Scite.ai. [Link]
-
Samanta, S., & Ghorai, P. (2020). Iodine-Catalyzed Functionalization of Primary Aliphatic Amines to Oxazoles, 1,4-Oxazines, and Oxazinones. The Journal of Organic Chemistry, 85(15), 9688-9698. [Link]
- Turchi, I. J. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A (Vol. 60). John Wiley & Sons.
-
Palmer, D. C., & Boyd, S. A. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron, 72(22), 2881-2887. [Link]
-
Finkelstein reaction - Wikipedia. (2023, December 2). In Wikipedia. [Link]
-
Oxazole Chemistry Overview. (n.d.). Scribd. Retrieved from [Link]
-
Samanta, S., Reddy, D. R., & Dinda, M. (2015). Iodine catalyzed intramolecular C(sp3)−H functionalization: Synthesis of 2, 5−disubstitutedoxazoles. RSC Advances, 5(88), 71835-71839. [Link]
-
Finkelstein Reaction | Definition, Explanation, Examples. (n.d.). 88Guru. Retrieved from [Link]
-
Finkelstein reaction. (n.d.). BYJU'S. Retrieved from [Link]
-
Finkelstein Reaction - J&K Scientific LLC. (2025, June 4). Retrieved from [Link]
-
Finkelstein Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
D'Souza, F. M., & Mascarenhas, O. C. (2015). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. DRS@nio. [Link]
-
Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. (2023). ChemRxiv. [Link]
-
Mori, M., Abe, H., & Morita, M. (2013). Metal-Free [2 + 2 + 1] Annulation of Alkynes, Nitriles, and Oxygen Atoms: Iodine(III)-Mediated Synthesis of Highly Substituted Oxazoles. Organic Letters, 15(11), 2656-2659. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2020). Radical cascade synthesis of azoles via tandem hydrogen atom transfer. Nature, 580(7802), 224-229. [Link]
-
Watson, W. (2017, July 18). Oxazole Synthesis from Acetylenes and Nitriles. Scientific Update. [Link]
-
Turchi, I. J. (2002). Synthesis and Reactions of Oxazoles. In Comprehensive Organic Functional Group Transformations II (pp. 341-438). Elsevier. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2020). Radical Cascade Synthesis of Azoles via Tandem Hydrogen Atom Transfer. NSF PAR. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Making sure you're not a bot! [drs.nio.res.in]
- 3. researchgate.net [researchgate.net]
- 4. Radical cascade synthesis of azoles via tandem hydrogen atom transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 7. 88guru.com [88guru.com]
- 8. byjus.com [byjus.com]
- 9. jk-sci.com [jk-sci.com]
- 10. par.nsf.gov [par.nsf.gov]
Application Note: Synthesis and Validation of Fluorophenyl Oxazole-Based COX-2 Inhibitors (Focus on JTE-522)
Introduction and Strategic Rationale
The development of selective cyclooxygenase-2 (COX-2) inhibitors represents a cornerstone in the management of inflammatory diseases, offering potent analgesia without the severe gastrointestinal (GI) toxicities associated with classical non-selective NSAIDs[1]. Among the diverse scaffolds explored, diarylheterocycles such as 1,3-oxazoles have proven to be highly effective pharmacophores.
This application note details the synthesis and validation of fluorophenyl oxazole intermediates , specifically focusing on the synthesis of JTE-522 (Tilmacoxib) —a highly selective, orally active COX-2 inhibitor[2]. The strategic introduction of a fluorine atom onto the phenyl ring of the oxazole core is not merely a structural variation; it is a critical design choice that fundamentally alters the molecule's interaction with the COX-2 active site, enhancing both potency and selectivity[3].
Mechanistic Insights: The Role of the Fluorine Atom (E-E-A-T)
To understand the synthetic objectives, one must first understand the structural causality behind the molecule's efficacy. The active site of COX-2 contains a secondary side pocket (comprising Arg513, His90, and Val523) that is absent in COX-1, which instead features a bulkier Ile523 residue[1].
-
Sulfonamide Anchoring : The primary benzenesulfonamide group is designed to insert into this COX-2 specific side pocket, establishing critical hydrogen bonds with Arg513 and His90[1].
-
Fluorine-Induced Conformational Locking : The introduction of a fluorine atom ortho to the sulfonamide group (as seen in JTE-522) exerts both an inductive electron-withdrawing effect and steric hindrance[2]. This restricts the rotational freedom of the sulfonamide group, locking it into an optimal conformation for tight-binding kinetics within the COX-2 pocket[3].
-
COX-1 Exclusion : The rigidified, fluorinated structure creates severe steric clashes with the Ile523 residue in COX-1, virtually abolishing off-target inhibition[3].
Arachidonic acid cascade and selective COX-2 inhibition by fluorophenyl oxazoles.
Quantitative Structure-Activity Relationship (SAR) Data
The impact of the fluorophenyl intermediate is best illustrated by comparing the in vitro enzymatic inhibition data of non-fluorinated versus fluorinated analogs[3].
| Compound Variant | Substituent on Phenyl Ring | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Non-fluorinated Analog | -H | > 100 | ~ 0.150 | ~ 666 |
| JTE-522 (Tilmacoxib) | -F (ortho to sulfonamide) | > 100 | 0.085 | > 1176 |
Table 1: Enhancement of COX-2 selectivity via fluorine incorporation. Data synthesized from foundational pharmacological profiles of JTE-522[2],[4].
Synthetic Workflow and Experimental Protocols
The synthesis of JTE-522 relies on the construction of the 1,3-oxazole core followed by regioselective electrophilic aromatic substitution to install the sulfonamide pharmacophore.
Step-by-step synthetic workflow for the fluorophenyl oxazole COX-2 inhibitor JTE-522.
Protocol 1: Synthesis of the Fluorophenyl Oxazole Core
Objective : Synthesize 4-cyclohexyl-5-(3-fluorophenyl)-2-methyloxazole. Causality: The oxazole ring is formed via the cyclization of an α -bromoketone with an amide. This Robinson-Gabriel-type approach ensures high regioselectivity for the 4,5-disubstituted oxazole geometry required for COX-2 binding.
Step-by-Step Procedure :
-
Preparation : In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-bromo-1-(3-fluorophenyl)-2-cyclohexylethanone in toluene.
-
Reagent Addition : Add 3.0 equivalents of acetamide and a catalytic amount of boron trifluoride etherate ( BF3⋅OEt2 ) to promote cyclization.
-
Reaction : Heat the mixture to reflux (approx. 110°C) for 12-16 hours under an inert nitrogen atmosphere.
-
Workup : Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Self-Validation Checkpoint : Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the starting bromoketone and the appearance of a highly UV-active spot indicates successful cyclization. Confirm the intermediate via LC-MS (Expected M+H+ for C16H18FNO : 260.1).
Protocol 2: Regioselective Chlorosulfonation
Objective : Convert the fluorophenyl oxazole intermediate to the corresponding sulfonyl chloride. Causality: Chlorosulfonic acid ( ClSO3H ) acts as both the sulfonating and chlorinating agent[5]. The 3-fluorophenyl ring is activated ortho and para to the fluorine atom. Because the oxazole ring exerts steric bulk, the electrophilic attack is directed regioselectively to the position para to the oxazole attachment, which is ortho to the fluorine atom, perfectly aligning the pharmacophore.
Step-by-Step Procedure :
-
Preparation : Cool a multi-neck flask containing 5.0 equivalents of neat chlorosulfonic acid to 0°C using an ice-water bath[5].
-
Addition : Slowly add the 4-cyclohexyl-5-(3-fluorophenyl)-2-methyloxazole (from Protocol 1) portion-wise over 30 minutes to control the exothermic reaction[5].
-
Reaction : Allow the mixture to warm to room temperature, then heat to 60°C for 2 hours to drive the equilibrium toward the sulfonyl chloride[5].
-
Quenching : (Caution: Highly Exothermic) Carefully pour the cooled reaction mixture dropwise over crushed ice with vigorous stirring.
-
Extraction : Extract the precipitated sulfonyl chloride intermediate with dichloromethane (DCM)[5].
-
Self-Validation Checkpoint : Analyze a small dried aliquot via FT-IR. The presence of strong asymmetric and symmetric SO2 stretching bands at ~1370 cm−1 and ~1170 cm−1 confirms the formation of the sulfonyl chloride.
Protocol 3: Amination to the Final COX-2 Inhibitor (JTE-522)
Objective : Convert the highly reactive sulfonyl chloride to the stable benzenesulfonamide (JTE-522). Causality: Utilizing a biphasic system (DCM and aqueous ammonium hydroxide) ensures that the water-soluble ammonia reacts efficiently with the organic-soluble sulfonyl chloride at the solvent interface, minimizing competitive hydrolysis to the sulfonic acid[5].
Step-by-Step Procedure :
-
Preparation : Transfer the DCM extract containing the sulfonyl chloride into a reaction vessel and cool to 0-5°C[5].
-
Amination : Add an excess (10 equivalents) of concentrated aqueous ammonium hydroxide ( NH4OH ) dropwise while maintaining the internal temperature below 20°C[5].
-
Reaction : Stir the biphasic mixture vigorously for 2 hours at room temperature[5].
-
Isolation : Separate the organic layer, wash with water and brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification : Recrystallize the crude product from an ethanol/water mixture to yield pure JTE-522 as a white solid.
-
Self-Validation Checkpoint :
-
Melting Point : Verify MP is 166−167 °C.
-
¹H NMR (CDCl₃) : Look for the characteristic sulfonamide NH2 broad singlet at ~5.11 ppm, the oxazole methyl singlet at 2.51 ppm, and the distinct aromatic multiplet for the fluorinated ring.
-
HPLC : Ensure purity is >99.5% before utilizing the compound in in vitro or in vivo biological assays.
-
References
-
Hashimoto, H., Imamura, K., Haruta, J., & Wakitani, K. (2002). "4-(4-Cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as Selective Cyclooxygenase-2 Inhibitors: Enhancement of the Selectivity by Introduction of a Fluorine Atom and Identification of a Potent, Highly Selective, and Orally Active COX-2 Inhibitor JTE-522". Journal of Medicinal Chemistry, 45(7), 1511-1517. URL:[Link]
-
Zarghi, A., & Arfaei, S. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships". Iranian Journal of Pharmaceutical Research, 10(4), 655–683. URL:[Link]
-
Akhtar, W., et al. (2020). "Synthesis, COX-2 inhibition and Metabolic Stability Studies of 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives as Anticancer and Anti-inflammatory agents". Journal of Fluorine Chemistry, 236, 109579. URL:[Link]
-
New Drug Approvals. (2014). "Tilmacoxib". New Drug Approvals Database. URL:[Link]
Sources
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 inhibitors: enhancement of the selectivity by introduction of a fluorine atom and identification of a potent, highly selective, and orally active COX-2 inhibitor JTE-522(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacokinetics and safety of JTE-522, a novel selective cyclooxygenase-2 inhibitor, in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valdecoxib synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
improving yield of 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole synthesis
Welcome to the Technical Support Center for Heterocyclic Building Block Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole .
This highly reactive electrophile is a critical intermediate in medicinal chemistry, but its synthesis is notoriously prone to yield drops, product degradation, and stalled conversions. This guide will unpack the causality behind these issues and provide field-proven, self-validating protocols to ensure high-yield, high-purity outcomes.
Synthesis Workflow & Pathway Visualization
The synthesis of 2-(4-fluorophenyl)-4-(iodomethyl)oxazole is typically achieved via a two-step sequence:
-
Cyclization: Condensation of 4-fluorobenzamide with 1,3-dichloroacetone to form the chloromethyl intermediate.
-
Halogen Exchange: A Finkelstein reaction to convert the chloromethyl group to the highly reactive iodomethyl target[1][2].
Two-step synthesis workflow for 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole.
Troubleshooting & FAQs: The Finkelstein Halogen Exchange
The conversion of the chloromethyl oxazole to the iodomethyl derivative is the most critical and sensitive step in this workflow.
Q1: Why does my halogen exchange stall at 60-70% conversion, leaving unreacted starting material? Causality: The Finkelstein reaction is an equilibrium-driven, bimolecular nucleophilic substitution ( SN2 ) process[1][3]. Its forward momentum relies entirely on the insolubility of the byproduct (sodium chloride) in the reaction solvent, which precipitates out and drives the reaction forward via Le Chatelier's principle[4][5]. If your acetone is not strictly anhydrous, trace water solubilizes the NaCl. This allows the reverse reaction (nucleophilic attack by Cl− on your newly formed iodomethyl product) to occur, establishing a premature equilibrium. Solution: Always use strictly anhydrous acetone (stored over 3Å molecular sieves). Additionally, increase the NaI stoichiometry to 3.0–5.0 equivalents to maximize the pseudo-first-order kinetics of the forward SN2 attack.
Q2: The isolated 2-(4-fluorophenyl)-4-(iodomethyl)oxazole turns from a pale yellow solid to a dark brown oil within hours. What is happening? Causality: Alkyl iodides—particularly those activated by an adjacent heteroaromatic ring like the C4 position of an oxazole—are highly photolabile and thermolabile. Exposure to ambient light or room temperature causes homolytic cleavage of the weak C-I bond. This generates iodine radicals that rapidly combine to form molecular iodine ( I2 ), which imparts the dark brown color. Furthermore, the highly electrophilic iodomethyl group can undergo intermolecular self-alkylation with the oxazole nitrogen of another molecule, leading to rapid polymeric degradation. Solution:
-
Conduct the Finkelstein reaction in a foil-wrapped flask to block UV/visible light.
-
During the aqueous workup, wash the organic layer with a 10% aqueous sodium thiosulfate ( Na2S2O3 ) solution. Thiosulfate acts as a mild reducing agent, converting any free I2 back into water-soluble, colorless iodide ions ( I− ).
-
Store the final product under an inert atmosphere (Argon) at -20°C and use it in your subsequent coupling step within 24 hours.
Q3: My initial oxazole ring formation yields a complex mixture with significant tarring. How can I improve the precursor purity? Causality: 1,3-dichloroacetone is highly reactive and prone to decomposition at elevated temperatures. If the condensation with 4-fluorobenzamide is run at excessively high temperatures without effective water removal, hydrolysis of the dichloroacetone competes with the desired oxazole cyclization. Solution: Run the cyclization reaction in toluene using a Dean-Stark apparatus. The azeotropic removal of water continuously drives the cyclization forward, allowing for lower overall thermal stress on the 1,3-dichloroacetone and preventing tarring.
Quantitative Data: Optimizing the Finkelstein Step
To validate the troubleshooting principles above, reference the following empirical data matrices when designing your experiment.
Table 1: Effect of Solvent Anhydrous State on Finkelstein Conversion (Conditions: 3.0 eq NaI, 56°C, 4 hours)
| Solvent Grade | Water Content (ppm) | Conversion to Iodide (%) | Isolated Yield (%) | Observation |
| Reagent Grade Acetone | ~5000 ppm | 62% | 55% | Solution remains slightly cloudy; incomplete precipitation. |
| HPLC Grade Acetone | ~1000 ppm | 81% | 74% | Moderate precipitation; equilibrium stalls. |
| Anhydrous Acetone (Sieves) | < 50 ppm | > 98% | 92% | Heavy white NaCl precipitate; complete conversion. |
Table 2: Stoichiometric Optimization of Sodium Iodide (Conditions: Anhydrous Acetone, 56°C, Dark)
| NaI Equivalents | Time to >95% Conversion | Byproduct Formation | Recommendation |
| 1.1 eq | 12 hours | High (Dimerization due to extended heat) | Not Recommended |
| 2.0 eq | 6 hours | Moderate | Acceptable |
| 3.0 eq | 2.5 hours | Low (Rapid conversion minimizes thermal stress) | Optimal |
| 5.0 eq | 2.0 hours | Low | Diminishing returns on reaction rate. |
Step-by-Step Experimental Protocol: Halogen Exchange
This self-validating Standard Operating Procedure (SOP) ensures the successful conversion of 4-(chloromethyl)-2-(4-fluorophenyl)oxazole to the target iodomethyl derivative.
Materials Required:
-
4-(Chloromethyl)-2-(4-fluorophenyl)oxazole (1.0 eq)
-
Sodium Iodide, ultra-dry (3.0 eq)
-
Anhydrous Acetone (stored over 3Å molecular sieves)
-
10% w/v Aqueous Sodium Thiosulfate ( Na2S2O3 )
-
Ethyl Acetate (EtOAc) and Brine
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an Argon atmosphere. Wrap the entire apparatus in aluminum foil to protect the reaction from light.
-
Reagent Charging: Dissolve 4-(chloromethyl)-2-(4-fluorophenyl)oxazole (1.0 eq) in anhydrous acetone (approx. 10 mL per gram of substrate).
-
Initiation: Add dry Sodium Iodide (3.0 eq) in one portion. The solution will initially turn yellow, and a fine white precipitate (NaCl) should begin forming within 10 minutes, validating that the SN2 exchange has initiated.
-
Reaction: Heat the mixture to a gentle reflux (56°C) for 2.5 to 3 hours.
-
Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The iodomethyl product will run slightly higher (less polar) than the chloromethyl starting material. Note: Do not leave the reaction heating longer than necessary, as this promotes dimerization.
-
Quenching & Workup: Once complete, cool the reaction to room temperature and concentrate the acetone under reduced pressure (keep the water bath below 30°C).
-
Extraction: Partition the resulting residue between EtOAc and water.
-
Thiosulfate Wash (Critical): Wash the organic layer vigorously with 10% aqueous Na2S2O3 . The organic layer should transition from a dark/yellowish tint to a clear or pale yellow solution, validating the reduction of free iodine.
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure in the dark.
-
Storage: Immediately flush the flask with Argon, seal tightly, and store at -20°C. Use within 24-48 hours for optimal results.
References
- Finkelstein Reaction - SATHEE (IIT Kanpur)
- Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences Source: Vedantu URL
- Finkelstein reaction Source: BYJU'S URL
- What is the reaction mechanism of sodium iodide (NaI) in acetone with an alkyl halide?
- Finkelstein Reaction | Definition, Mechanism & Example (Class 12)
Sources
- 1. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 2. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]
- 3. What is the reaction mechanism of sodium iodide (NaI) in acetone with - askIITians [askiitians.com]
- 4. byjus.com [byjus.com]
- 5. Finkelstein Reaction | Definition, Mechanism & Example (Class 12) [shikshanation.com]
Technical Support Center: Purification of 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole
Prepared by the BenchChem Applications Team
Welcome to the technical support guide for the purification of 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole. This document is designed for researchers, scientists, and drug development professionals who are working with this important synthetic intermediate. Our goal is to provide you with in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity for your downstream applications.
Introduction: Understanding the Molecule and Its Challenges
2-(4-Fluorophenyl)-4-(iodomethyl)oxazole is a versatile building block in medicinal chemistry and organic synthesis.[1][2] Its utility stems from the presence of multiple reactive sites: the oxazole core, the fluorophenyl group, and, most notably, the highly reactive iodomethyl group. This reactivity, however, presents specific challenges during purification.
The primary difficulties arise from the lability of the C-I bond and the reactivity of the -CH₂I group, which behaves similarly to a benzylic halide.[3][4] This can lead to degradation, especially in the presence of nucleophiles or on acidic stationary phases like standard silica gel.[5][6] Common impurities may include unreacted starting materials or degradation products such as the corresponding hydroxymethyl or alkoxymethyl derivatives.
This guide provides a structured approach to navigate these challenges, ensuring you can reliably obtain your target compound with high purity.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole in a direct question-and-answer format.
Issue 1: My compound appears to be decomposing on the silica gel column. I see streaking on the TLC plate and a yellow/brown discoloration of the column and fractions.
-
Probable Cause: The iodomethyl group or the oxazole ring may be sensitive to the acidic nature of standard silica gel. Aryl iodides and reactive halides can be unstable, degrading upon prolonged contact with silica.[5] This decomposition is often accelerated by light and heat.
-
Solution:
-
Use Deactivated Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with your non-polar eluent (e.g., hexane) containing 0.5-1% triethylamine (Et₃N).[7] Pack the column with this slurry. Adding the same percentage of Et₃N to your mobile phase will maintain the neutral environment.
-
Minimize Contact Time: Perform flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column.
-
Protect from Light: Wrap the column and collection flasks in aluminum foil to prevent light-induced degradation.[5][8]
-
Consider Alumina: As an alternative, consider using neutral or basic alumina as the stationary phase, which can be less harsh for sensitive compounds.[7]
-
Issue 2: I'm struggling to separate my product from an impurity with a very similar Rf value.
-
Probable Cause: The most likely co-eluting impurity is the corresponding hydroxymethyl derivative, 2-(4-fluorophenyl)-4-(hydroxymethyl)oxazole, formed by hydrolysis of the iodomethyl group.[6] This impurity will have a slightly lower Rf (more polar) but can be difficult to separate.
-
Solution:
-
Optimize Mobile Phase: If using a standard hexane/ethyl acetate system, try switching to a different solvent system with different selectivity, such as dichloromethane/methanol or toluene/acetone.[7][9] Sometimes, a small change in solvent composition can significantly improve resolution.
-
Employ Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity. This can help resolve closely eluting spots.[7] A shallow gradient around the elution point of your compound is often most effective.
-
Attempt Crystallization: If chromatographic separation is insufficient, crystallization can be an excellent method to remove impurities with different solubilities.[9] (See Crystallization Protocol below).
-
Issue 3: When I try to crystallize my compound, it "oils out" instead of forming solid crystals.
-
Probable Cause: This typically happens for one of three reasons: the solution is too supersaturated, it was cooled too quickly, or the presence of impurities is inhibiting crystal lattice formation.[7]
-
Solution:
-
Slow Down Cooling: After dissolving the compound in a minimum of hot solvent, allow it to cool slowly to room temperature before moving it to an ice bath or refrigerator.[7][10]
-
Induce Crystallization: If no crystals form upon cooling, try scratching the inside of the flask at the solvent-air interface with a glass rod or adding a single seed crystal of the pure compound.[7]
-
Adjust the Solvent System: The compound may be too soluble in your chosen solvent. Try a co-solvent (binary) system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Warm the solution until it is clear again, then allow it to cool slowly.[11]
-
Pre-Purify: If significant impurities are present, they may need to be removed by a quick pass through a silica plug before attempting crystallization.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the best general conditions for flash column chromatography?
A1: A good starting point is a hexane/ethyl acetate solvent system. Based on the polarity of similar oxazole structures, a gradient of 5% to 30% ethyl acetate in hexanes is a reasonable range to explore with TLC first. Remember to use deactivated silica as discussed in the troubleshooting guide.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) with 0.5-1% Et₃N | Neutralizes acidic sites to prevent product degradation.[7] |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Offers good selectivity for many organic compounds.[7][9] |
| Sample Loading | Dry loading is preferred | Wet loading with a polar solvent can disrupt the column bed. Dry loading onto a small amount of silica ensures better resolution. |
| Monitoring | TLC with UV (254 nm) and Iodine Staining | The aromatic rings will be UV active, and iodine will stain the organic spots, providing two visualization methods.[5] |
Q2: How can I confirm the purity of my final product?
A2: A combination of techniques is recommended for a comprehensive assessment.[6]
-
HPLC: High-Performance Liquid Chromatography with a C18 reverse-phase column and a UV detector is ideal for quantifying purity. A gradient of acetonitrile and water is a common mobile phase.[6]
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect and quantify impurities that have distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Q3: Is this compound stable for long-term storage?
A3: Due to the reactive iodomethyl group, the compound may degrade over time, especially if exposed to light, heat, or moisture.[5][8] For long-term storage, it is advisable to keep the purified solid in a sealed vial under an inert atmosphere (argon or nitrogen), protected from light, and stored in a freezer (-20 °C).
Visualized Workflows and Protocols
Purification Strategy Workflow
The following diagram outlines a decision-making process for purifying your crude 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole.
Caption: Decision workflow for purification of the target compound.
Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing common purification problems.
Caption: Troubleshooting logic for common purification issues.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Deactivated Silica
-
Prepare Deactivated Silica: In a fume hood, weigh out the required amount of silica gel for your column. Create a slurry in your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate) that also contains 1% triethylamine (Et₃N) by volume.
-
Pack the Column: Pour the slurry into your column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.
-
Load the Sample (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder.
-
Run the Column: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with your starting mobile phase (containing 1% Et₃N), gradually increasing the polarity as needed while collecting fractions.
-
Monitor Fractions: Spot fractions onto a TLC plate and visualize under UV light to identify which ones contain your product.[5]
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Choose a Solvent: Select a solvent or co-solvent system in which your compound is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, ethyl acetate, or a hexane/ethyl acetate mixture.[10][11]
-
Dissolution: Place the crude or semi-pure product in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to fully dissolve the compound.[5]
-
Slow Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal yield.
-
Collect Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities, then dry them under vacuum.[5]
References
- BenchChem. (2025). Technical Support Center: Purification of 1-Iodo-2,3,4-trimethoxybenzene.
- BenchChem. (2025). Technical Support Center: Purity Confirmation of 2-Bromomethyl-4,5-diphenyl-oxazole.
- BenchChem. (2025). A Comprehensive Guide to the Synthesis and Purification of Iodo-Substituted Anisole Isomers.
- BenchChem. (2025). overcoming challenges in the halogenation of 1,2-oxazoles.
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
- AVESİS. (n.d.). Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphen)-.
- BenchChem. (2025). Technical Support Center: Synthesis and Purification of 2-Iodo-5-(m-tolyl)oxazole.
- BenchChem. (2025). An In-depth Technical Guide to the Crystal Structure Analysis of 2-Iodo-5-(m-tolyl)oxazole.
- Luzzio, F. A., et al. (n.d.). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles.
- Joshi, S., et al. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
- Liu, X. H., et al. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry, 44(10), 3930-5.
- Verbraeken, B., et al. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry, 14, 506-513.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous multistep synthesis of 2-(azidomethyl)oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Side Reactions in Iodomethyl Oxazole Substitution
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for optimizing iodomethyl oxazole substitution reactions. As a Senior Application Scientist, I understand that while these reactions are fundamental, they can be prone to side reactions that diminish yield and complicate purification. This guide provides in-depth, field-proven insights to help you navigate these challenges effectively.
Troubleshooting Guide: Common Issues and Strategic Solutions
This section addresses the most frequently encountered problems during iodomethyl oxazole substitution, offering a systematic approach to troubleshooting.
| Issue | Potential Cause(s) | Recommended Solutions & Underlying Rationale |
| Low or No Product Formation | 1. Deactivated Nucleophile: The nucleophile may be protonated or aggregated, reducing its effective concentration. 2. Poor Leaving Group Ability of Iodide: While generally a good leaving group, its effectiveness can be solvent-dependent. 3. Steric Hindrance: Bulky substituents on the oxazole ring or the nucleophile can impede the required backside attack for an SN2 reaction. | 1. Choice of Base and[1][2] Solvent: Use a non-nucleophilic base (e.g., NaH, K₂CO₃) to deprotonate the nucleophile without competing in the substitution. Polar aprotic solvents like DMF or DMSO are often preferred as they solvate the cation of the nucleophile salt, leaving the nucleophile "naked" and more reactive. 2. Optimize Solven[3][4]t: Ensure the solvent can stabilize the transition state. Polar aprotic solvents are generally effective for SN2 reactions. 3. Temperature Adj[3][4]ustment: While higher temperatures can increase the reaction rate, they can also promote side reactions. A systematic temperature screen is advisable. |
| Formation of Ring-Opened Byproducts | 1. Instability of the Oxazole Ring: The oxazole ring can be susceptible to cleavage under harsh acidic or basic conditions. 2. Attack at the R[5][6]ing: Strong nucleophiles can sometimes attack the electron-deficient C2 position of the oxazole ring, leading to ring-opening. | 1. pH Control: Main[7]tain a neutral to slightly basic pH. If acidic or basic conditions are unavoidable, minimize reaction time and temperature. 2. Milder Reaction[6] Conditions: Employ a less aggressive base or a more moderate reaction temperature. The use of a phase-transfer catalyst can sometimes facilitate the reaction under milder conditions. |
| N-Alkylation of the[4] Oxazole Ring | 1. Inherent Basicity of the Oxazole Nitrogen: The nitrogen at position 3 is basic and can be alkylated, especially with reactive alkylating agents like iodomethyl oxazoles. | 1. Use of a Protectin[7]g Group: If N-alkylation is a significant issue, consider protecting the oxazole nitrogen, though this adds steps to the synthesis. 2. Steric Shieldin[8][9]g: Introducing a bulky substituent at the C2 position can sterically hinder the approach of the alkylating agent to the ring nitrogen. |
| Elimination (E2) Competition | 1. Strong, Bulky Base: The use of a sterically hindered, strong base can favor the E2 elimination pathway, leading to the formation of an exocyclic double bond. | 1. Choice of Base: Use a non-hindered, weaker base if possible. Sodium or potassium carbonate is often a good choice. 2. Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so lowering the temperature can favor the desired SN2 pathway. |
| Complex Mixture of Products | 1. Multiple Reactive Sites: The substrate or nucleophile may have multiple sites that can react. 2. Degradation of Starting Material or Product: The iodomethyl oxazole or the desired product may be unstable under the reaction conditions. | 1. Protecting Groups:[6] Protect other reactive functional groups on your molecules to ensure selectivity. 2. Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and prevent the degradation of the product. |
Frequently Asked Questions (FAQs)
Here, we delve deeper into the causality behind experimental choices to enhance your understanding and experimental design.
Q1: Why is the choice of solvent so critical in iodomethyl oxazole substitutions?
A1: The solvent plays a multifaceted role in an SN2 reaction. Polar aprotic solvents li[1]ke DMF, DMSO, and acetonitrile are generally preferred for several reasons. They effectively solvate [3][4]the counter-ion of the nucleophile, leaving the nucleophile itself less solvated and therefore more reactive. Protic solvents, such as [3]water or alcohols, can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophilic carbon. This can significantly sl[4]ow down the reaction rate.
Q2: I'm observing a significant amount of an N-alkylated byproduct. What's the mechanistic reason for this, and how can I prevent it?
A2: The nitrogen atom at the 3-position of the oxazole ring has a lone pair of electrons and is basic, making it a potential nucleophile. This can lead to an inter[7]molecular reaction where one iodomethyl oxazole molecule alkylates the nitrogen of another. To mitigate this, you can try a few strategies. Using a more dilute solution can disfavor this bimolecular side reaction. Alternatively, introducing a sterically bulky group at the C2 position of the oxazole can physically block the approach of the alkylating agent to the nitrogen. In more persistent cases, protecting the oxazole nitrogen might be necessary.
Q3: My nucleophile is [8]an alcohol, and I'm struggling with low yields. What are the key considerations for this type of nucleophile?
A3: When using an alcohol as a nucleophile, it first needs to be deprotonated to form the more nucleophilic alkoxide. A common mistake is using a base that is not strong enough to fully deprotonate the alcohol. Sodium hydride (NaH) is often a good choice as it irreversibly deprotonates the alcohol. Another critical aspect is ensuring your solvent is anhydrous. Any water present will react with the strong base, quenching it and reducing the concentration of your active nucleophile.
Q4: How does the substitution pattern on the oxazole ring affect the reaction?
A4: The electronic and steric properties of substituents on the oxazole ring can significantly influence the reaction. Electron-withdrawing groups can increase the electrophilicity of the methylene carbon, potentially accelerating the reaction. Conversely, bulky substituents near the iodomethyl group can sterically hinder the nucleophile's approach, slowing the reaction down. It's important to conside[2]r these effects when designing your synthesis and optimizing reaction conditions.
Optimized Experimental Protocol: A Self-Validating System
This protocol for a generic nucleophilic substitution on a 5-iodomethyl oxazole is designed to be a robust starting point. The "why" behind each step is explained to allow for logical troubleshooting and adaptation.
Objective: To perform a clean SN2 reaction on a 5-iodomethyl oxazole with a generic nucleophile (Nu-H).
Materials:
-
5-Iodomethyl oxazole derivative (1.0 eq)
-
Nucleophile (Nu-H) (1.1 - 1.5 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 - 1.6 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Preparation of the Nucleophile (The "Activation" Step):
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the nucleophile (Nu-H).
-
Dissolve the nucleophile in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath. Rationale: This controls the initial exothermic reaction with NaH.
-
Carefully add the NaH portion-wise. Effervescence (hydrogen gas evolution) should be observed. Rationale: This ensures the complete deprotonation of the nucleophile to its more reactive anionic form.
-
Stir the mixture at 0 °C for 30 minutes after the addition is complete. Rationale: This allows for complete deprotonation before the addition of the electrophile.
-
-
The Substitution Reaction (The "Key Transformation"):
-
In a separate flame-dried flask, dissolve the 5-iodomethyl oxazole in anhydrous DMF.
-
Slowly add the solution of the 5-iodomethyl oxazole to the prepared nucleophile solution at 0 °C via a syringe or dropping funnel. Rationale: Slow addition helps to control the reaction temperature and minimize side reactions.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS. Rationale: Reaction times can vary significantly depending on the substrate and nucleophile. Monitoring is crucial to prevent product degradation from prolonged reaction times.
-
-
Work-up and Purification (The "Isolation" Phase):
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution. Rationale: This safely neutralizes any unreacted NaH.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine. Rationale: This removes any remaining water and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. Rationale: This is often[10] necessary to remove any unreacted starting material and byproducts.
-
Visualizing the Reaction Landscape
The following diagram illustrates the intended SN2 pathway and potential competing side reactions.
Caption: Reaction pathways in iodomethyl oxazole substitution.
References
-
Wikipedia. SN2 reaction. [Link]
-
Vedejs, E., & Jure, M. (2005). A convenient oxazole C-2 protecting group: the synthesis of 4- and 5-substituted oxazoles via metalation of 2-triisopropylsilyloxazoles. The Journal of Organic Chemistry, 70(22), 9074–9076. [Link]
-
Pharma Guideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
CUTM Courseware. Oxazole. [Link]
-
Chemistry Steps. SN2 Reaction Mechanism. [Link]
-
Pharm D Guru. MECHANISM AND KINETICS OF SN2 REACTIONS. [Link]
-
Digital Commons @ Otterbein. Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. [Link]
Sources
- 1. SN2 reaction - Wikipedia [en.wikipedia.org]
- 2. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 3. SN2 Reaction Mechanism [chemistrysteps.com]
- 4. pharmdguru.com [pharmdguru.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. A convenient oxazole C-2 protecting group: the synthesis of 4- and 5-substituted oxazoles via metalation of 2-triisopropylsilyloxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Oxazole Synthesis Solvent Optimization: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing solvent selection in oxazole ring formation. Drawing from established chemical principles and field-proven insights, this document is structured to address both fundamental questions and specific troubleshooting scenarios encountered during synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the role of solvents in oxazole synthesis, providing a foundational understanding for experimental design.
Q1: What is the fundamental role of the solvent in oxazole ring formation?
A1: The solvent is not merely an inert medium but an active participant that influences multiple facets of the reaction. Its primary roles include:
-
Solubilizing Reactants: Ensuring that starting materials are in the same phase to allow for effective molecular collisions.
-
Stabilizing Intermediates and Transition States: The cyclodehydration mechanisms common in oxazole synthesis (e.g., Robinson-Gabriel, Van Leusen) involve charged or highly polar intermediates.[1][2] The solvent's ability to stabilize these species can dramatically affect the reaction rate and energy barrier.[2]
-
Mediating Heat Transfer: Providing a medium for uniform heating or cooling, which is critical for controlling reaction kinetics and minimizing side reactions.[3]
-
Influencing Reaction Pathway: In some cases, the solvent can directly influence the regioselectivity of a reaction. For instance, in palladium-catalyzed arylations of oxazoles, polar solvents tend to favor C-5 arylation, whereas nonpolar solvents favor C-2 arylation.[4][5]
Q2: How does solvent polarity impact the reaction?
A2: Solvent polarity is a critical parameter. Polar solvents are generally preferred for many oxazole syntheses because they can stabilize the polar transition states involved in the key cyclization and dehydration steps.[2][6]
-
Polar Protic Solvents (e.g., methanol, ethanol, water) possess acidic protons and can form hydrogen bonds.[7][8] They can stabilize both charged intermediates and nucleophiles.[7][9] However, this strong solvation of nucleophiles can sometimes "cage" them, reducing their reactivity in certain mechanisms like SN2-type reactions.[8][10] In methods like the Van Leusen synthesis, alcohols such as methanol or ethanol are common and effective.[3][4][11]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, DCM) lack acidic protons and cannot act as hydrogen-bond donors.[7][8] They are excellent at dissolving polar and ionic species and stabilizing charged intermediates without deactivating nucleophiles through hydrogen bonding.[6][8][10] This makes them highly effective for many intramolecular cyclizations.[6] For example, a recent efficient synthesis of 4,5-disubstituted oxazoles from carboxylic acids found dichloromethane (DCM) to be the optimal solvent.[12]
Q3: What are the most common solvents used for classical oxazole syntheses?
A3: The choice is highly dependent on the specific named reaction:
-
Robinson-Gabriel Synthesis: This method involves the cyclodehydration of α-acylamino ketones.[13][14] It traditionally uses strong dehydrating agents that can also serve as the solvent, such as concentrated sulfuric acid or polyphosphoric acid (PPA).[4][15][16] The use of PPA can increase yields significantly compared to other agents.[15][17]
-
Fischer Oxazole Synthesis: This reaction between a cyanohydrin and an aldehyde is typically performed in anhydrous ether saturated with dry hydrogen chloride gas.[16][18][19]
-
Van Leusen Oxazole Synthesis: This versatile method uses tosylmethyl isocyanide (TosMIC) and an aldehyde.[16][20] Methanol is a very common solvent, often paired with a base like potassium carbonate (K₂CO₃).[11][16] Mixtures of dimethoxyethane (DME) and methanol have also been reported to be effective.[3][20]
Q4: Should I use a protic or aprotic solvent?
A4: The decision hinges on your reaction mechanism.[6]
-
Choose a protic solvent (e.g., Methanol) if your mechanism benefits from proton donation or stabilization of anions via hydrogen bonding. The Van Leusen synthesis, for instance, works well in methanol.[11]
-
Choose a polar aprotic solvent (e.g., DMF, DCM, THF) if your reaction involves a strong, unhindered nucleophile that could be deactivated by hydrogen bonding.[8][10] Many modern metal-catalyzed or dehydrative cyclizations perform optimally in solvents like DCM or 1,2-dichloroethane (DCE).[12][18] Be cautious with certain reagent/solvent combinations; for example, using POCl₃ in DMF can lead to an undesired Vilsmeier-Haack formylation side reaction.[15]
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems, with a focus on how solvent choice can be the root cause and the remedy.
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Explanation |
| Poor Reactant Solubility | 1. Observe the Reaction Mixture: Are all starting materials fully dissolved at the reaction temperature? If not, solubility is a primary issue. 2. Switch to a Better Solvent: Select a solvent with a similar polarity but better solvating power for your specific substrates. Polar aprotic solvents like DMF and DMSO are excellent at dissolving a wide range of organic molecules.[6] 3. Consider a Solvent Mixture: A co-solvent system (e.g., THF/methanol) can sometimes provide the necessary solubility characteristics that a single solvent cannot. |
| Inefficient Dehydration/Cyclization | 1. Increase Solvent Polarity: The transition states for cyclization are often highly polar. Switching from a nonpolar solvent (like toluene) to a polar aprotic solvent (like acetonitrile or DMF) can stabilize this transition state, lower the activation energy, and increase the reaction rate.[2][6] 2. Use a High-Boiling Point Solvent: If the reaction requires significant thermal energy for dehydration, ensure your solvent's boiling point is high enough to reach the target temperature without pressurizing the vessel. Solvents like DMF (BP 153°C) or DMSO (BP 189°C) are suitable for high-temperature applications. |
| Incompatible Solvent-Reagent Pairing | 1. Review the Mechanism: In the Robinson-Gabriel synthesis, using dehydrating agents like H₂SO₄ or PPA is common.[4] However, if you are using a reagent like POCl₃, avoid DMF as a solvent to prevent Vilsmeier-Haack side reactions.[15] 2. Check for Anhydrous Conditions: Many reagents, especially in metal-catalyzed reactions, are moisture-sensitive. Ensure you are using a dry, anhydrous solvent.[4][11] Solvents should be purchased as anhydrous grade or dried using appropriate methods like distillation or molecular sieves.[12] |
Problem: Significant Side Product Formation
| Potential Cause | Troubleshooting Steps & Explanation |
| Solvent Participating in the Reaction | 1. Identify the Side Product: Characterize the impurity to understand its origin. If, for example, you are using an alcohol solvent and observe an ester byproduct, the solvent is likely acting as a competing nucleophile.[21] 2. Switch to an Inert Solvent: Change to a non-nucleophilic solvent. If you suspect your methanol solvent is reacting, switch to an aprotic alternative like THF, dioxane, or acetonitrile.[6] |
| Incorrect Regioselectivity | 1. Modulate Solvent Polarity: As seen in Pd-catalyzed arylations, solvent polarity can direct the outcome.[5] To favor C-5 arylation, use a polar solvent (e.g., DMF). For C-2 arylation, switch to a nonpolar solvent (e.g., Toluene).[4][5] |
| Degradation of Starting Material or Product | 1. Lower the Reaction Temperature: Side reactions often have higher activation energies than the desired reaction. Running the reaction at a lower temperature may improve selectivity, but this may require a longer reaction time.[6][22] 2. Use a Milder Dehydrating Agent: In the Robinson-Gabriel synthesis, harsh agents like concentrated H₂SO₄ can cause charring.[15] Switching to PPA or trifluoroacetic anhydride (TFAA) can provide sufficient dehydration with fewer side products.[15] |
Part 3: Solvent Selection Workflow & Data
A systematic approach to solvent selection is crucial for success. The following workflow and data table are designed to guide your decision-making process.
Solvent Selection Decision Workflow
This diagram outlines a logical path for choosing an appropriate solvent based on key experimental parameters.
Caption: A decision-making workflow for rational solvent selection in oxazole synthesis.
Table of Common Solvents in Oxazole Synthesis
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) | Type | Common Applications & Notes |
| Methanol | CH₃OH | 65 | 32.7 | Polar Protic | Standard for Van Leusen synthesis with K₂CO₃.[11] Can act as a competing nucleophile. |
| Ethanol | C₂H₅OH | 78 | 24.5 | Polar Protic | Alternative to methanol, sometimes used in green chemistry approaches.[6][23] |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 9.1 | Polar Aprotic | Excellent for reactions at or below room temperature. Good general solubility for many organics.[12][21] |
| Acetonitrile (MeCN) | CH₃CN | 82 | 37.5 | Polar Aprotic | Good polar aprotic choice for moderate temperatures; effective for intramolecular cyclizations.[6][23] |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.6 | Polar Aprotic | Common ethereal solvent. Can be used with stronger bases like t-BuOK.[11][23] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | Polar Aprotic | High boiling point, excellent solvating power for a wide range of substrates.[6] Avoid with POCl₃.[15] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 46.7 | Polar Aprotic | Very high boiling point and strong solvating ability. Can be difficult to remove.[6] |
| Toluene | C₇H₈ | 111 | 2.4 | Nonpolar | Used when nonpolar conditions are required, can influence regioselectivity.[4][6] |
| Polyphosphoric Acid (PPA) | (HPO₃)ₙ | Decomposes | High | Protic Acid | Acts as both the solvent and the cyclodehydrating agent in Robinson-Gabriel synthesis.[4][15] |
Part 4: Experimental Protocol Example
This section provides a representative, step-by-step protocol highlighting the critical role of the solvent.
Protocol: Van Leusen Synthesis of a 5-Aryl-1,3-Oxazole
This protocol describes a general and robust method for synthesizing a 5-substituted oxazole from an aromatic aldehyde and TosMIC, using methanol as the solvent.[4][16]
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Methanol (CH₃OH), anhydrous (to make a ~0.2 M solution of the aldehyde)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (1.0 eq) and TosMIC (1.1 eq).
-
Solvent Addition: Add anhydrous methanol to the flask. The volume should be sufficient to fully dissolve the reactants upon stirring, typically aiming for a concentration of ~0.2 M with respect to the aldehyde. Expert Note: The use of anhydrous methanol is crucial as water can interfere with the base and potentially hydrolyze the isocyanide.
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 65°C for methanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours). Expert Note: Inefficient stirring can lead to localized concentrations of base and poor reaction kinetics. Ensure vigorous stirring, especially as K₂CO₃ is not fully soluble in methanol.
-
Work-up (Solvent Removal): Once the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Partition the resulting residue between ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine. This removes any remaining inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexanes/ethyl acetate) to afford the pure 5-aryl-1,3-oxazole.
References
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). ResearchGate. [Link]
-
Bala, S., et al. (2011). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. International Journal of ChemTech Research. [Link]
-
Joshi, K., & Patel, P. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
-
Sha, C-K., & Chen, C-P. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. [Link]
-
Robinson-Gabriel Synthesis. (n.d.). SynArchive. [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2021). National Institutes of Health. [Link]
-
Robinson–Gabriel synthesis. (2023). Wikipedia. [Link]
-
Optimization of reaction conditions for the synthesis of oxazoline. (2018). ResearchGate. [Link]
-
Optimization of the reaction conditions. (2020). ResearchGate. [Link]
-
Robinson-Gabriel synthesis of oxazoles. (2023). YouTube. [Link]
-
A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. (2020). ACS Omega. [Link]
-
Understanding the Differences Between Aprotics and Protic Solvents in Chemical Reactions. (2024). BIO-TECHNE. [Link]
-
Polar Protic and Polar Aprotic Solvents. (2024). Chemistry Steps. [Link]
-
Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. Heterocycles. [Link]
-
Protic vs Aprotic Solvents (with Examples). (2022). PSIBERG. [Link]
-
Synthesis of Nitrogen-Containing Heterocycles through Catalytic Dehydrative Cyclization Reactions. (2021). Organic Chemistry Portal. [Link]
-
Polar Protic vs. Polar Aprotic Solvents. (2019). Reddit. [Link]
-
Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Fischer oxazole synthesis. (2023). Wikipedia. [Link]
-
Impact of solvent polarity on N-heterocyclic carbene-catalyzed β-protonations of homoenolate equivalents. (2009). National Institutes of Health. [Link]
-
Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2024). ResearchGate. [Link]
-
Impact of solvent polarity on N-heterocyclic carbene-catalyzed beta-protonations of homoenolate equivalents. (2009). PubMed. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1,3-Oxazole synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Understanding the Differences Between Aprotics and Protic Solvents in Chemical Reactions [tengerchemical.com]
- 8. psiberg.com [psiberg.com]
- 9. reddit.com [reddit.com]
- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
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- 12. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. synarchive.com [synarchive.com]
- 14. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
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- 19. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
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- 21. researchgate.net [researchgate.net]
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- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability and Handling of 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole in Basic Conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering yield drops, complex byproduct mixtures, or complete degradation when utilizing 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole in their synthetic workflows.
This guide is designed to move beyond basic protocol lists. Here, we dissect the underlying molecular causality of this compound's instability under basic conditions, provide a self-validating experimental protocol, and offer a troubleshooting matrix to ensure your alkylation reactions succeed on the first attempt.
Mechanistic Causality: Why Does Degradation Occur?
2-(4-Fluorophenyl)-4-(iodomethyl)oxazole is a highly potent electrophile widely used to install the pharmacologically privileged 4-fluorophenyl oxazole moiety in drug discovery[1]. However, the very feature that makes it an excellent alkylating agent—the highly polarizable, excellent leaving group ability of the primary iodide—also makes it exceptionally fragile under basic conditions.
The Absence of E2 Elimination
A critical structural feature of this molecule is that the carbon adjacent to the iodomethyl group is C5 of the oxazole ring. Because C5 is part of an aromatic system, it lacks an sp3 -hybridized beta-hydrogen. Consequently, standard base-catalyzed E2 elimination (dehydrohalogenation) is structurally blocked.
The SN2 Vulnerability
Because elimination is impossible, all basic reactivity is channeled into nucleophilic substitution ( SN2 ) pathways [2]. If the base utilized in your reaction is even mildly nucleophilic, it will rapidly displace the iodide.
-
Hydroxide ( OH− ): Generated from trace water and inorganic bases, leading to the inactive 4-(hydroxymethyl)oxazole.
-
Alkoxides ( RO− ): Leads to ether byproducts.
-
Amines ( R2NH ): If the amine is not deprotonated, it acts as a nucleophile, leading to premature or unintended N-alkylation.
Caption: Competing reaction pathways of 4-(iodomethyl)oxazoles under basic conditions.
Quantitative Stability Matrix
To guide your experimental design, we have quantified the stability of 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole across common basic environments at 25°C.
| Base System | Solvent | Condition | Estimated Half-Life ( t1/2 ) | Primary Degradant |
| 1M NaOH (aq) | THF | Biphasic | < 5 minutes | 4-(hydroxymethyl)oxazole |
| NaOMe (1.1 eq) | Methanol | Homogeneous | < 2 minutes | 4-(methoxymethyl)oxazole |
| K2CO3 (2.0 eq) | DMF | 0.5% H2O present | ~2 hours | 4-(hydroxymethyl)oxazole |
| Cs2CO3 (2.0 eq) | DMF | Strictly Anhydrous | > 48 hours | Stable (Negligible) |
| DIPEA (3.0 eq) | DCM | Anhydrous | > 72 hours | Stable |
| NaH (1.1 eq) | THF | Anhydrous, 0°C | > 24 hours | Stable (if no Nu- present) |
Data Interpretation: The compound is highly stable in non-nucleophilic bases (DIPEA, NaH) provided the environment is strictly anhydrous. The presence of even 0.5% water in a K2CO3 /DMF system drastically reduces the half-life due to hydroxide generation[3].
Troubleshooting Guide & FAQs
Q: My reaction mixture turns dark brown immediately upon adding the base, and my product yield is extremely low. What is happening? A: The dark brown coloration is a visual confirmation of molecular iodine ( I2 ) formation. Alkyl iodides are photosensitive and prone to base-catalyzed oxidation. Mild bases in the presence of ambient oxygen and light can trigger homolytic cleavage or oxidation of the iodide.
-
The Fix: Wrap your reaction flask in aluminum foil to exclude light. Degas your solvents (sparge with Argon for 15 minutes) to remove dissolved oxygen prior to adding the base.
Q: I am trying to alkylate a phenol using K2CO3 in DMF, but LC-MS shows a massive peak for the oxazole alcohol (M-I+OH) instead of my desired ether. Why? A: You have fallen into the "Hydrolysis Trap." Alkali metal carbonates like potassium carbonate are highly hygroscopic. In DMF, trace water reacts with the carbonate ion to generate hydroxide ( OH− ). Hydroxide is a smaller, harder, and kinetically faster nucleophile than your bulky phenoxide, leading to rapid displacement of the iodide[2].
-
The Fix: Switch to anhydrous Cs2CO3 (cesium provides better solubility and reactivity for the phenoxide), dry your DMF over activated 3Å molecular sieves, and execute the reaction under a strict Argon atmosphere.
Q: Can I use strong bases like NaH or KOtBu to deprotonate my substrate before adding the oxazole iodide? A: Yes, and this is actually the preferred "pre-activation" method for weak nucleophiles (e.g., amides, indoles). By reacting your substrate with NaH first, you generate the highly nucleophilic anion and irreversibly vent off H2 gas. When you subsequently add the 2-(4-fluorophenyl)-4-(iodomethyl)oxazole, it reacts exclusively with your target nucleophile without competing with the base itself.
Caption: Decision matrix for selecting bases to minimize iodomethyl degradation.
Validated Experimental Protocol: Anhydrous N-Alkylation
To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for the N-alkylation of a weakly nucleophilic heterocycle (e.g., an indole or amide) using 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole. This method utilizes the "pre-activation" strategy to completely bypass base-catalyzed degradation of the electrophile.
Materials Required:
-
Target Nucleophile (1.0 eq)
-
2-(4-Fluorophenyl)-4-(iodomethyl)oxazole (1.1 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous THF (AcroSeal™ or equivalent, stored over sieves)
-
Argon gas line and foil
Step-by-Step Methodology:
-
System Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 10 minutes.
-
Base Washing (Optional but recommended): Weigh the NaH (1.2 eq) into the flask. Wash with anhydrous hexane (2 x 5 mL) under Argon to remove the mineral oil. Decant the hexane via syringe and dry the NaH under vacuum for 5 minutes.
-
Substrate Pre-Activation: Suspend the NaH in anhydrous THF (0.2 M relative to substrate). Cool the suspension to 0°C using an ice bath. Dissolve your target nucleophile (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension.
-
Causality Check: You should observe H2 gas evolution. Stir at 0°C for 30 minutes to ensure complete deprotonation.
-
-
Electrophile Addition: Dissolve 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole (1.1 eq) in anhydrous THF. Wrap the reaction flask in aluminum foil to protect it from ambient light. Add the electrophile solution dropwise to the pre-activated nucleophile at 0°C.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature over 2–4 hours. Monitor via TLC or LC-MS.
-
Self-Validation: Because the base (NaH) was consumed in Step 3, the electrophile is entering an environment containing only your highly reactive nucleophile, virtually eliminating hydrolysis or etherification byproducts.
-
-
Quenching: Once complete, cool the reaction back to 0°C and quench carefully with saturated aqueous NH4Cl . Extract with EtOAc, wash with brine, dry over Na2SO4 , and concentrate for purification.
References
- March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition.
- Synthesis of 1,3-oxazoles. Organic Chemistry Portal. (Comprehensive database on the stability and reactivity of oxazole building blocks).
- A Direct Synthesis of Oxazoles from Aldehydes. Organic Letters - ACS Publications. (Contextualizes the use of 2,4-disubstituted oxazoles as privileged pharmacophores).
Sources
Technical Support Center: Recrystallization Techniques for Fluorophenyl Oxazole Compounds
An in-depth guide to the recrystallization of fluorophenyl oxazole compounds, designed for researchers, scientists, and drug development professionals.
The introduction of fluorophenyl moieties into oxazole scaffolds is a cornerstone of modern medicinal chemistry, yielding compounds with unique pharmacological profiles. However, these same structural features present distinct challenges during purification. The high electronegativity of fluorine can induce strong dipole moments and participate in complex intermolecular interactions, while the oxazole ring itself contributes to the molecule's polarity and crystal packing preferences.[1] This guide provides a comprehensive framework for developing and troubleshooting recrystallization protocols for this important class of compounds.
Part 1: Frequently Asked Questions (FAQs)
Q1: What makes the recrystallization of fluorophenyl oxazole compounds particularly challenging?
A1: The primary challenges stem from the physicochemical properties imparted by the fluorine atoms and the oxazole ring. The C-F bond is highly polarized, leading to significant dipole-dipole interactions and the potential for hydrogen bonding or halogen bonding (C-F···H, C-F···π).[1] These forces can complicate predictable dissolution and crystal lattice formation, often leading to common issues like "oiling out," where the compound separates as a liquid instead of a solid, or the formation of amorphous precipitates instead of well-defined crystals.[1][2]
Q2: How do I begin selecting a suitable solvent system?
A2: Solvent selection is the most critical step for a successful recrystallization.[1][3] The ideal solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at room temperature or below.[4][5] A systematic screening process is highly recommended.[1] Start with small-scale tests (20-30 mg of your compound) in a range of solvents with varying polarities, from non-polar (e.g., hexanes, toluene) to polar aprotic (e.g., ethyl acetate, acetone) and polar protic (e.g., ethanol, isopropanol).[4][5] The general principle of "like dissolves like" is a good starting point; given their structure, many fluorophenyl oxazoles will require a solvent or solvent system of intermediate to high polarity.[6][7]
Q3: What is a mixed solvent system and when should I use one?
A3: A mixed solvent system (or solvent-pair) is employed when no single solvent provides the ideal solubility profile.[6] This technique uses two miscible solvents: a "good" solvent in which your compound is highly soluble, and a "poor" or "anti-solvent" in which it is sparingly soluble.[1][6] You first dissolve the compound in a minimum amount of the hot "good" solvent, then add the "poor" solvent dropwise to the hot solution until it becomes faintly cloudy (the saturation point).[1] This method provides fine-tuned control over the supersaturation of the solution, often leading to better crystal formation. Commonly used pairs include ethyl acetate/hexane, toluene/hexane, and ethanol/water.[5][6]
Q4: How can I maximize the recovery yield of my purified compound?
A4: Low recovery is a common issue, often stemming from using an excessive volume of solvent.[5] To maximize yield, adhere to these principles:
-
Use the Minimum Amount of Hot Solvent: Add just enough hot solvent to fully dissolve the compound. Adding excess solvent will keep more of your product in the mother liquor upon cooling.[5][8]
-
Ensure Complete Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice-water bath to maximize precipitation.[9][10]
-
Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room-temperature or excessive solvent will redissolve some of your product.[5]
-
Collect a Second Crop: The mother liquor can be concentrated by boiling off some of the solvent and re-cooling to obtain a second, though potentially less pure, crop of crystals.[8]
Part 2: General Step-by-Step Recrystallization Protocol
This protocol provides a robust starting point. Always begin with a small-scale trial before committing your entire batch.
Experimental Workflow
Caption: General workflow for recrystallization.
Methodology:
-
Solvent Selection: In a small test tube, place ~20 mg of your crude fluorophenyl oxazole. Add a candidate solvent dropwise. A suitable solvent will show poor solubility at room temperature but complete dissolution upon heating.[1][5] Good crystal formation should be observed upon cooling.
-
Dissolution: Place the bulk of your crude compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while heating the mixture to a gentle boil. Continue adding the minimum amount of hot solvent until the compound is just fully dissolved.[8]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes.[5][6] Be aware that charcoal can adsorb your product, so use it sparingly.[5]
-
Hot Gravity Filtration: If insoluble impurities or charcoal are present, this step is necessary. Use a stemless or short-stemmed funnel with fluted filter paper. To prevent premature crystallization in the funnel, pre-heat the filtration apparatus with hot solvent and ensure the receiving flask is kept warm (e.g., on the steam bath).[9] Filter the hot solution as quickly as possible.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities and lead to the formation of small, impure crystals or a precipitate.[9][10] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[9]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[4] Once the mother liquor has been drawn through, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[5][9]
-
Drying: Allow the crystals to dry on the filter funnel by drawing air through them. For final drying, transfer the crystals to a watch glass or use a vacuum oven (ensure the temperature is well below the compound's melting point).
Part 3: Troubleshooting Guide
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization issues.
Q: My compound separated as an oil instead of crystals. What should I do?
A: This phenomenon, known as "oiling out," often occurs when the melting point of the solid is lower than the boiling point of the solvent, or when the solution is supersaturated to a very high degree.[2][6]
-
Probable Cause: The compound's solubility decreased so rapidly upon cooling that it came out of solution as a liquid phase before it could form an ordered crystal lattice.
-
Solution: Reheat the mixture until the oil completely redissolves. Add a small amount of additional solvent to decrease the saturation level, then attempt to cool the solution much more slowly.[2] Insulating the flask (e.g., by placing it in a beaker of warm water and letting both cool together) can be very effective.[9] If the problem persists, a different solvent or solvent-pair is required.[2]
Q: I have cooled the solution, even in an ice bath, but no crystals have formed.
A: This is almost always due to the solution not being sufficiently saturated, meaning too much solvent was used initially.[2][5]
-
Probable Cause: The concentration of your compound is below its solubility limit even at low temperatures.
-
Solution 1 (Concentration): The most direct solution is to boil off some of the solvent to increase the concentration of your compound.[5] Heat the solution to boiling, reduce the volume, and then attempt the cooling process again.
-
Solution 2 (Induction): If the solution is saturated but reluctant to crystallize, you can induce nucleation. Try scratching the inside wall of the flask with a glass rod at the surface of the liquid.[4] The microscopic scratches provide a surface for crystal growth to begin. Alternatively, adding a tiny "seed crystal" of the pure compound can initiate crystallization.[4]
Q: My recovered crystals are still colored.
A: This indicates the presence of soluble, colored impurities that were not removed by the initial crystallization.
-
Probable Cause: Highly polar, colored impurities remained in the solution and were trapped in the crystal lattice during formation.
-
Solution: The material must be re-recrystallized. Dissolve the colored crystals in the minimum amount of hot solvent. Before the cooling step, add a very small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.[5][6] Then proceed with the cooling and crystallization as normal.
Q: My final product yield is very low.
A: Assuming the initial reaction was successful, a low recovery is a direct result of the recrystallization technique.
-
Probable Cause 1: Excess Solvent: Too much solvent was used during the dissolution step, leaving a significant portion of the product in the mother liquor.[5]
-
Solution 1: Always use the absolute minimum amount of hot solvent required for dissolution. You can try to recover more material from the mother liquor by evaporating some solvent and cooling again for a "second crop."[8]
-
Probable Cause 2: Improper Washing: The crystals were washed with too much cold solvent, or the solvent used for washing was not sufficiently cold.
-
Solution 2: Use a minimal volume of ice-cold solvent for washing.[5]
Part 4: Data Presentation
Table 1: Common Solvents for Recrystallization of Aromatic Heterocycles
This table provides a starting point for solvent screening. The optimal choice will always be compound-specific and must be determined experimentally.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant, ε) | Comments |
| Hexane | 69 | 1.89 | Good for nonpolar compounds; often used as an anti-solvent.[8] |
| Toluene | 111 | 2.44 | Good general solvent for aromatic compounds.[8] High BP can be difficult to remove.[8] |
| Ethyl Acetate | 77 | 6.02 | Excellent general solvent for intermediate polarity compounds.[8] |
| Acetone | 56 | 21 | A strong, polar aprotic solvent. Its low boiling point can be a disadvantage.[6] |
| Isopropanol | 82 | 18 | Good general-purpose polar protic solvent. |
| Ethanol (95%) | 78 | 24.3 | Excellent and very common polar protic solvent.[8] |
| Methanol | 65 | 33.6 | Good for relatively polar compounds; easily removed.[8] |
| Water | 100 | 80.4 | Used for highly polar compounds; crystals dry slowly.[8] Often used in a mixed system with ethanol. |
Data compiled from various sources.[6][8]
References
-
Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide - PMC. National Center for Biotechnology Information. [Link]
-
(2018, September 30). Crystallization - Purification of organic compounds. BrainKart. [Link]
-
(n.d.). 4. Crystallization. University of Missouri–St. Louis. [Link]
-
(2006, January 8). Crystallisation Techniques. University of Glasgow. [Link]
-
Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. Wiley. [Link]
-
(n.d.). Experiment 2: Recrystallization. Santa Monica College. [Link]
-
(n.d.). Recrystallization. California State University, Long Beach. [Link]
-
Williamson, K. L. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]
-
(n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
(n.d.). recrystallization.pdf. University of California, Los Angeles. [Link]
-
(2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]
-
(n.d.). Problems with Recrystallisations. University of York. [Link]
-
(2023, April 19). (PDF) Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. ResearchGate. [Link]
-
Zhang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Technical Support Center: Overcoming Steric Hindrance in 4-Substituted Oxazole Reactions
Welcome to the Application Support Center. As drug development increasingly relies on highly decorated heterocycles, 4-substituted oxazoles have become critical pharmacophores. However, substitution at the C4 position introduces severe steric hindrance, stalling adjacent C5 functionalization and complicating C4 cross-coupling. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome these synthetic bottlenecks.
Section 1: Troubleshooting Guides
Issue 1: Low Yield or Regio-Mismatch in C5 C–H Arylation
Symptom : Attempts to perform direct C–H arylation at the C5 position of a 4-alkyl/aryl oxazole result in low yields, catalyst decomposition, or exclusive off-target arylation at the C2 position.
Causality (The "Why") : In palladium-catalyzed C–H arylation, the Concerted Metalation-Deprotonation (CMD) step is highly sensitive to steric bulk. A substituent at the C4 position creates a severe steric clash with the incoming PdLn(Ar) complex. Consequently, the activation energy for C5 metalation spikes, and the reaction either stalls or redirects to the more acidic, less sterically hindered C2 position (1)[1].
Solution : Shift the transition state energy using a bulky, electron-rich N-Heterocyclic Carbene (NHC) ligand (e.g., IMes) paired with a pivalate proton shuttle. The pivalate anion acts as an intramolecular base to lower the CMD activation barrier, while the NHC ligand's "umbrella" shape forces the Pd center into a geometry that better accommodates the C4 bulk.
Validated Protocol: NHC-Pd Catalyzed C5 C–H Arylation
-
Preparation : In an argon-filled glovebox, charge an oven-dried Schlenk tube with the 4-substituted oxazole (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)2 (5 mol%), IMes·HCl (10 mol%), and Cs2CO3 (2.0 equiv).
-
Proton Shuttle Addition : Add pivalic acid (PivOH, 30 mol%). Self-Validating Step: The reaction will fail without PivOH; its presence ensures the formation of a highly active Pd-pivalate intermediate that facilitates the CMD process at the hindered C5 position.
-
Solvent & Heating : Add anhydrous toluene to achieve a 0.2 M concentration. Seal the tube, remove it from the glovebox, and heat at 110 °C for 16 hours under vigorous stirring.
-
Workup : Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove palladium black, and concentrate in vacuo before flash chromatography.
Issue 2: Sluggish Suzuki-Miyaura Coupling at the C4 Position
Symptom : Incomplete conversion or proto-dehalogenation when coupling 4-halooxazoles with bulky aryl boronic acids.
Causality (The "Why") : The C4 position of an oxazole ring is notoriously electron-rich compared to the highly electrophilic C2 position. This inherent electronic property, combined with the steric shielding of adjacent substituents, makes the initial oxidative addition of Pd(0) into the C4–X bond exceptionally sluggish (2)[2]. Slow oxidative addition allows competing side reactions, such as proto-deboronation of the boronic acid, to dominate.
Solution : Utilize a highly active, electron-rich pre-catalyst system designed to accelerate oxidative addition. The Buchwald ligand XPhos is highly effective here; its dicyclohexyl moiety provides the necessary electron density to the Pd center, while its biphenyl backbone prevents inactive catalyst dimerization.
Validated Protocol: XPhos-Pd Catalyzed C4 Suzuki Coupling
-
Reagent Assembly : Combine the 4-bromooxazole derivative (1.0 equiv), arylboronic acid (1.5 equiv), Pd2(dba)3 (2.5 mol%), XPhos (10 mol%), and anhydrous K3PO4 (2.0 equiv) in a reaction vial.
-
Solvent System : Add a degassed mixture of 1,4-Dioxane/H₂O (10:1, 0.15 M). Self-Validating Step: The trace water is non-negotiable; it activates the boronic acid via the formation of a reactive boronate complex, which is required to push the transmetalation step past the steric bulk.
-
Reaction : Heat at 90 °C for 12 hours under a nitrogen atmosphere.
-
Isolation : Extract with DCM, wash with brine, dry over Na2SO4 , and purify via silica gel chromatography.
Section 2: Data Presentation
The following table summarizes the synergistic effect of ligand choice and proton shuttles in overcoming C4 steric hindrance during C5 arylation.
Table 1: Optimization of Ligand and Additives for C5 C–H Arylation of 4-Methyloxazole
| Catalyst System | Ligand | Additive | Yield (C5 Arylation) | Yield (C2 Arylation) | Mechanistic Observation |
| Pd(OAc)2 (5%) | PPh₃ | None | < 5% | 78% | Severe steric clash at C5 redirects the reaction entirely to the acidic C2 position. |
| Pd(OAc)2 (5%) | IMes·HCl | None | 22% | 45% | NHC ligand improves C5 accommodation, but the CMD deprotonation step remains too slow. |
| Pd(OAc)2 (5%) | PPh₃ | PivOH (30%) | 15% | 60% | Proton shuttle lowers CMD barrier, but the flat phosphine ligand cannot bypass the C4 bulk. |
| Pd(OAc)2 (5%) | IMes·HCl | PivOH (30%) | 88% | < 5% | Synergy : NHC accommodates the bulk; PivOH accelerates C5 CMD, achieving high regioselectivity. |
Section 3: Frequently Asked Questions (FAQs)
Q1: I cannot achieve C5 arylation using Palladium due to extreme C4 bulk. Are there alternative catalytic systems? A1 : Yes. Copper-catalyzed arylation using diaryliodonium salts is an excellent alternative (3)[3]. Cu(I) catalysis operates via a distinct mechanism (often involving highly reactive Cu(III) intermediates) that is significantly less sensitive to the steric hindrance imposed by the C4 substituent. Using CuBr and a diaryliodonium triflate at room temperature can yield C5-arylated products where Pd-CMD fails.
Q2: How does the choice of base affect the regioselectivity of oxazole C–H functionalization? A2 : The base dictates the metalation pathway. Strong, non-nucleophilic bases (like LiOtBu) favor direct deprotonation at the most thermodynamically acidic proton (C2). Conversely, carbonate or pivalate bases in the presence of Pd favor concerted pathways, which can be sterically tuned via ligands to target the more nucleophilic C5 position.
Q3: I am synthesizing my 4-substituted oxazole from a carboxylic acid. Is there a way to avoid the bulky TosMIC derivatives that lower my yield? A3 : Yes. Recent synthetic advancements allow for the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids using triflylpyridinium reagents and isocyanoacetates (4)[4]. This entirely bypasses the steric clash inherent in the classical van Leusen oxazole synthesis that relies on bulky α -substituted TosMIC derivatives.
Section 4: Mechanistic & Troubleshooting Visualizations
Mechanistic divergence and troubleshooting in Pd-catalyzed C-H arylation of 4-substituted oxazoles.
Decision tree for troubleshooting steric hindrance in 4-substituted oxazole workflows.
Sources
Validation & Comparative
A Comparative Guide to the Structural Validation of 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. For heterocyclic compounds such as 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole, a molecule with potential applications in medicinal chemistry, precise structural validation is paramount. This guide provides a comparative overview of the key analytical techniques employed to elucidate and confirm the structure of this compound, offering insights into the causality behind experimental choices and presenting a framework for a self-validating analytical workflow.
The Imperative of Structural Certainty
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Any ambiguity in the atomic connectivity, stereochemistry, or even conformational preferences can lead to misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. For 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole, a compound featuring a fluorinated aromatic ring, an oxazole core, and a reactive iodomethyl group, a multi-faceted analytical approach is essential to ensure the integrity of research and development efforts.
A Multi-Pronged Approach to Validation
No single analytical technique provides a complete structural picture. A robust validation strategy relies on the synergistic interpretation of data from several orthogonal methods. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography for the structural elucidation of 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution.[1] For 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of information.
Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.05 | Doublet of doublets | 2H | H-2', H-6' | Protons on the fluorophenyl ring adjacent to the oxazole, showing coupling to both the ortho fluorine and meta protons. |
| ~7.80 | Singlet | 1H | H-5 | The lone proton on the oxazole ring, appearing as a singlet. |
| ~7.20 | Triplet | 2H | H-3', H-5' | Protons on the fluorophenyl ring meta to the oxazole, showing coupling to the ortho protons. |
| ~4.50 | Singlet | 2H | -CH₂I | Protons of the iodomethyl group, typically deshielded by the adjacent iodine atom. |
Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~164 (d) | C-F | Carbon directly attached to fluorine, showing a large coupling constant. |
| ~161 | C-2 | Carbon at the 2-position of the oxazole ring. |
| ~145 | C-4 | Carbon at the 4-position of the oxazole ring, attached to the iodomethyl group. |
| ~138 | C-5 | Carbon at the 5-position of the oxazole ring. |
| ~129 (d) | C-2', C-6' | Aromatic carbons ortho to the fluorine. |
| ~124 (d) | C-1' | Aromatic carbon attached to the oxazole ring. |
| ~116 (d) | C-3', C-5' | Aromatic carbons meta to the fluorine. |
| ~5 | -CH₂I | Carbon of the iodomethyl group, significantly shielded by the heavy iodine atom. |
¹⁹F NMR: The Fluorine Probe
Given the presence of a fluorine atom, ¹⁹F NMR is a crucial and highly sensitive technique.[2] It provides a distinct signal for the fluorine environment, which can be invaluable for confirming the presence and electronic environment of the fluorophenyl group. A single resonance is expected, with its chemical shift influenced by the electron-withdrawing nature of the oxazole ring.[3]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer with a minimum field strength of 400 MHz for ¹H.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides the exact molecular weight of the compound and offers valuable clues about its structure through fragmentation patterns.[1]
Expected Mass Spectrum Data (Electron Ionization - EI)
| m/z | Assignment | Rationale |
| 317 | [M]⁺ | Molecular ion peak corresponding to the exact mass of C₁₀H₇FINO. |
| 190 | [M - I]⁺ | Loss of the iodine atom, a common fragmentation pathway for iodo-compounds. |
| 162 | [M - CH₂I]⁺ | Fragmentation involving the loss of the entire iodomethyl group. |
| 120 | [C₇H₄F]⁺ | Fragment corresponding to the fluorophenyl group. |
| 95 | [C₆H₄F]⁺ | Fluorophenyl cation. |
The mass spectra of fluorinated organic compounds can be complex, but the presence of the fluorine atom provides a unique isotopic signature that can aid in identification.[4]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer.
-
Detection: The abundance of each ion is measured, generating the mass spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[1] For 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole, FTIR can confirm the presence of the oxazole ring and the aromatic system.
Expected FTIR Data
| Wavenumber (cm⁻¹) | Vibration | Assignment |
| ~3100-3000 | C-H stretch | Aromatic and oxazole C-H |
| ~1610 | C=N stretch | Oxazole ring |
| ~1500 | C=C stretch | Aromatic ring |
| ~1230 | C-F stretch | Fluorophenyl group |
| ~1100 | C-O-C stretch | Oxazole ring ether linkage |
| ~550 | C-I stretch | Iodomethyl group |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory), a KBr pellet, or as a thin film.
-
Data Acquisition: The FTIR spectrometer passes infrared radiation through the sample and measures the amount of radiation absorbed at each wavelength.
-
Data Analysis: The resulting spectrum of absorbance versus wavenumber is analyzed to identify characteristic absorption bands of the functional groups.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
While spectroscopic methods provide compelling evidence for the structure, single-crystal X-ray crystallography is the gold standard for unambiguous three-dimensional structural determination.[1] This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms in the crystal lattice.[5]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: High-quality single crystals of the compound are grown, which can be a challenging and time-consuming step.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected by a detector.[6]
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.
Comparative Analysis of Validation Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, electronic environment of ¹⁹F. | Non-destructive, provides rich structural detail in solution. | Requires relatively pure sample, can be complex to interpret for complex molecules. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity, provides exact mass. | Destructive, provides limited connectivity information on its own. |
| FTIR Spectroscopy | Presence of functional groups. | Rapid, non-destructive, easy to perform. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Unambiguous 3D structure, bond lengths, bond angles, stereochemistry. | Gold standard for structural determination. | Requires a suitable single crystal, which can be difficult to obtain; structure is in the solid state.[7] |
Conclusion: An Integrated and Self-Validating Approach
The structural validation of 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole necessitates a holistic approach, where the data from each analytical technique corroborates the others. The initial confirmation of molecular weight by mass spectrometry, followed by the identification of functional groups with FTIR, sets the stage for the detailed structural mapping provided by NMR. Finally, where feasible, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional architecture. By employing this integrated and self-validating workflow, researchers can proceed with confidence in their downstream applications, from mechanistic studies to drug development, knowing that their molecular tool is precisely what they have designed it to be.
References
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University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]
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JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Applications Notes. Retrieved from [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
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Genesis Drug Discovery & Development. (n.d.). Small Molecule X-ray Crystallography. Retrieved from [Link]
- Dibeler, V. H., & Mohler, F. L. (1951). Mass spectra of fluorocarbons.
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AIP Publishing. (2021). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. Retrieved from [Link]
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National Institutes of Health. (n.d.). Absolute Configuration of Small Molecules by Co-Crystallization. PMC. Retrieved from [Link]
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National Institutes of Health. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). PMC. Retrieved from [Link]
- Nishiwaki, T. (1968). Studies on Organic Fluorine Compounds. II. Mass Spectrometry of Trifluoromethylated Pyridines. Chemical and Pharmaceutical Bulletin, 16(11), 2273-2275.
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Royal Society of Chemistry. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. Retrieved from [Link]
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University of the Pacific. (2020). Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment. Retrieved from [Link]
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A Senior Application Scientist's Guide to 4-Fluorophenyl and 4-Chlorophenyl Oxazole Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of substituents on a core scaffold is a critical decision that profoundly influences a molecule's ultimate biological and pharmacokinetic profile. The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1][2] When this core is appended with a phenyl group, the choice of halogen at the para-position—typically fluorine or chlorine—becomes a pivotal point in lead optimization. This guide provides an in-depth, objective comparison of 4-fluorophenyl and 4-chlorophenyl oxazole derivatives, synthesizing physicochemical principles with pharmacological data to inform rational drug design.
The Fundamental Divide: Physicochemical Properties of Fluorine vs. Chlorine
The decision to use a 4-fluoro or 4-chloro substituent is not arbitrary; it is a calculated choice based on the distinct elemental properties of fluorine and chlorine. These differences create a ripple effect, altering everything from target binding to metabolic fate.[3][4]
Electronegativity and Bond Strength: Fluorine is the most electronegative element, creating a highly polarized and exceptionally strong C-F bond (mean bond dissociation energy of ~105.4 kcal/mol).[5] This high bond strength often enhances metabolic stability by making the para-position resistant to oxidative metabolism by cytochrome P450 enzymes.[6][7] Chlorine is less electronegative, and the C-Cl bond is longer (1.77 Å vs. 1.47 Å for C-F) and weaker (~78.5 kcal/mol), making it potentially more susceptible to certain metabolic transformations.[5]
Atomic Size and Lipophilicity: Chlorine is significantly larger than fluorine (van der Waals radius of 1.75 Å vs. 1.47 Å). This increased size and its greater polarizability can lead to more favorable van der Waals interactions within a target's binding pocket.[4] Crucially, chlorine substitution markedly increases lipophilicity (logP or logD) compared to fluorine substitution. A comprehensive analysis of matched molecular pairs showed that the mean logD of chlorinated compounds was 0.45 units higher than their fluorinated analogs.[8] This has profound implications for solubility, cell permeability, and plasma protein binding.
Solubility: The higher lipophilicity of chloro-derivatives generally leads to lower aqueous solubility. Conversely, fluorinated compounds are often more soluble than their chlorinated counterparts.[8] In one large-scale analysis, the mean solubility of a set of fluorinated compounds was approximately 60% higher than that of the matched chlorinated compounds.[8]
Comparative Data Summary: Physicochemical Properties
| Property | 4-Fluorophenyl Derivative | 4-Chlorophenyl Derivative | Causality & Implication |
| Electronegativity | Highest (3.98)[5] | High (3.16)[5] | F creates a more polarized C-F bond, impacting local electronic environment and pKa.[9] |
| C-Halogen Bond Strength | Very Strong (~105 kcal/mol)[5] | Strong (~78.5 kcal/mol)[5] | C-F bond is less prone to metabolic cleavage, often enhancing metabolic stability.[6][7] |
| Lipophilicity (logD) | Lower | Higher (avg. +0.45 units)[8] | Cl increases lipophilicity, which can improve membrane permeability and hydrophobic interactions but may decrease solubility. |
| Aqueous Solubility | Higher[8] | Lower[8] | Higher polarity of C-F bond and lower lipophilicity generally lead to better solubility for F-derivatives. |
| Toxicity Profile | Generally lower toxicity | Slightly higher toxicity | A study of 678 matched pairs suggested a statistically significant 10-15% increase in toxicity for chlorinated compounds.[5][8] |
Impact on Pharmacological Profile: A Head-to-Head Comparison
The subtle physicochemical differences between fluorine and chlorine translate into tangible variations in biological activity. While the specific outcome is always target-dependent, broad trends can be observed from large-scale data analysis.
Binding Affinity and Potency: The choice between fluorine and chlorine can modulate binding affinity through several mechanisms. The increased lipophilicity of a 4-chlorophenyl group may enhance binding to hydrophobic pockets within a protein target. A large-scale analysis of over 3,000 matched pairs revealed that chlorinated compounds were, on average, slightly more active, with a mean increase in binding constant of about 10-12% over their fluorinated counterparts.[8] In this dataset, 50% of pairs showed higher activity for the chloro-compound, while 42% favored the fluoro-compound.[8]
This highlights a critical lesson: while trends exist, the specific context of the protein-ligand interaction is paramount. The electronic effect of the electron-withdrawing halogen can also influence the reactivity or binding of the oxazole core itself.[10]
Pharmacokinetics and Bioavailability: The influence of halogen choice extends beyond target binding to the entire pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, Excretion).
-
Metabolism: As noted, the robust C-F bond often serves as a "metabolic shield," preventing oxidation at the para-position and potentially increasing the drug's half-life.[6][7]
-
Solubility & Absorption: The typically higher solubility of fluorinated derivatives can be advantageous for oral absorption, especially for compounds whose absorption is limited by their dissolution rate.[8]
-
Distribution: The higher lipophilicity of chlorinated compounds can lead to a larger volume of distribution and increased penetration across the blood-brain barrier, which may be desirable or undesirable depending on the therapeutic target.
Experimental Protocols: Synthesis and Evaluation
The validation of these principles relies on robust and reproducible experimental methods. Below are representative protocols for the synthesis and biological evaluation of these oxazole derivatives.
Protocol 1: General Synthesis of 2-(4-Halophenyl)oxazole Derivatives
This protocol outlines a common synthetic route, such as the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[11]
Step 1: Synthesis of N-(2-Oxoalkyl)-4-halobenzamide
-
Dissolve the appropriate α-amino ketone (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.2 eq), to the solution and cool to 0 °C in an ice bath.
-
Slowly add either 4-fluorobenzoyl chloride or 4-chlorobenzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Cyclodehydration to form the Oxazole Ring
-
Dissolve the crude N-(2-oxoalkyl)-4-halobenzamide from Step 1 in a dehydrating solvent system, such as phosphorus oxychloride or concentrated sulfuric acid.
-
Heat the mixture, typically between 80-120 °C, for 2-6 hours until TLC analysis indicates the consumption of the starting material.[12]
-
Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography on silica gel to yield the pure 2-(4-fluorophenyl)- or 2-(4-chlorophenyl)-oxazole derivative.
Protocol 2: Comparative In Vitro Potency Assay (e.g., Kinase Inhibition)
This protocol provides a framework for comparing the inhibitory activity of the synthesized F- and Cl-analogs against a target enzyme.
-
Reagent Preparation:
-
Prepare a stock solution (e.g., 10 mM) of each test compound (4-fluoro and 4-chloro derivatives) in 100% DMSO.
-
Prepare serial dilutions of each compound in assay buffer to create a concentration gradient (e.g., 100 µM to 1 nM).
-
Prepare solutions of the target kinase, the appropriate substrate, and ATP at optimized concentrations in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted compound solutions to the wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 10 µL of the target kinase solution to all wells except the "no enzyme" control.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).
-
-
Signal Detection and Data Analysis:
-
Stop the reaction and detect the signal using an appropriate method (e.g., luminescence, fluorescence).
-
Normalize the data using the controls: 100% activity (DMSO vehicle) and 0% activity (no enzyme).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Directly compare the IC50 values of the 4-fluoro and 4-chloro derivatives to quantify the impact of the halogen substitution on potency.
-
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams outline a generalized synthesis workflow and a typical biological evaluation cascade.
Caption: Generalized workflow for the synthesis of 2-(4-halophenyl)oxazole derivatives.
Caption: A typical workflow for comparing the biological profiles of drug candidates.
Conclusion and Strategic Outlook
The choice between a 4-fluorophenyl and a 4-chlorophenyl substituent on an oxazole core is a nuanced decision with no universal "correct" answer. The evidence suggests the following strategic considerations:
-
For Enhanced Potency: If the target has a well-defined hydrophobic pocket, the greater lipophilicity and polarizability of the 4-chloro derivative may offer a slight advantage in binding affinity.[4][8]
-
For Improved Metabolic Stability: If metabolism at the para-position of the phenyl ring is a known liability, the high strength of the C-F bond makes the 4-fluoro derivative the superior choice for blocking this pathway.[6][7]
-
For Better Physicochemical Properties: When poor solubility is a concern, the 4-fluoro analog generally offers a significant advantage, potentially leading to better oral absorption and a more favorable formulation profile.[8]
-
For CNS Penetration: The higher lipophilicity of the 4-chloro derivative may favor penetration of the blood-brain barrier, a key consideration for neurological targets.
Ultimately, the best practice is empirical. The synthesis and parallel evaluation of both the 4-fluoro and 4-chloro analogs, as described in the protocols above, provides the most definitive data to guide structure-activity relationship (SAR) studies and drive the selection of a lead candidate for further development.
References
-
O'Hagan, D. (2024). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]
-
Aslam, M., et al. (2018). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Pharmaceutical Communications. [Link]
-
O'Hagan, D. (2024). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing). [Link]
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Tai, V. W-F., et al. (2006). Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorganic & Medicinal Chemistry Letters. [Link]
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O'Hagan, D. (2024). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Semantic Scholar. [Link]
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O'Hagan, D. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing). [Link]
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Mahanthesha, G., & Suresh, T. (2022). Synthesis and biological evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives as anticancer and antimicrobial agents. ResearchGate. [Link]
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Various Authors. (2015). A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. ResearchGate. [Link]
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Singh, V. K., et al. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Ben-Gurion University Research Portal. [Link]
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El-Sayed, N. N. E., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]
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Kaur, R., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC. [Link]
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Liu, X-H., et al. (2011). Structure-activity relationship of halophenols as a new class of protein tyrosine kinase inhibitors. International Journal of Molecular Sciences. [Link]
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Various Authors. (2020). Structure activity relationship of synthesized compounds. ResearchGate. [Link]
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Baxendale Group. (2010). Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles. Baxendale Group. [Link]
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Basirun, W. J., et al. (2020). Importance of Fluorine in Benzazole Compounds. PMC. [Link]
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Iacob, A. O., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]
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Organic Chemistry Portal. (2024). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
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da Silva, A. C. S., et al. (2017). Design, synthesis and structure-activity relationship studies of a novel focused library of 2,3,4-substituted oxazolidines with antiproliferative activity against cancer cell lines. PubMed. [Link]
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Pisoschi, C. G., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]
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Sharma, R., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. [Link]
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Nafeesa, K., et al. (2017). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl}. Brazilian Journal of Pharmaceutical Sciences. [Link]
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Safety Operating Guide
Personal protective equipment for handling 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole
As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance rules, but as an exercise in applied physical chemistry. Handling 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole requires a rigorous, mechanistic understanding of its reactivity. This guide provides a comprehensive, self-validating operational framework for researchers and drug development professionals working with this potent intermediate.
Mechanistic Hazard Profile: Understanding the Threat
To design an effective safety protocol, we must first understand why this molecule is hazardous. The danger lies in its structure:
-
The Alkylating Warhead: The iodomethyl group (-CH₂I) features iodine, an exceptionally large, polarizable atom that serves as an excellent leaving group. The adjacent oxazole ring provides allylic-like stabilization to the transition state. This makes the benzylic carbon a highly reactive electrophile, prone to rapid Sₙ2 (bimolecular nucleophilic substitution) attack by biological nucleophiles such as DNA bases and protein thiols[1].
-
Enhanced Penetration: The 4-fluorophenyl moiety significantly increases the molecule's lipophilicity (LogP). Highly lipophilic molecules bypass the skin's aqueous barriers and penetrate the stratum corneum rapidly.
-
Acute Toxicity: Similar halomethyl heteroaromatics are potent lachrymators (tear-inducing) and respiratory irritants[2]. They cause severe skin irritation, serious eye damage, and act as sensitizers[3].
Fig 1. Biochemical mechanism of toxicity via SN2 alkylation of cellular nucleophiles.
Personal Protective Equipment (PPE) Matrix
Because of the compound's lipophilicity and alkylating potential, standard laboratory attire is insufficient. Your PPE must serve as a multi-layered barrier system.
| Protection Zone | Equipment Specification | Mechanistic Justification |
| Hands | Double-layered Nitrile (Outer: 8 mil, Inner: 4 mil). | The fluorophenyl group enhances lipid solubility, reducing the breakthrough time of standard nitrile. Double-gloving ensures a fail-safe if the outer layer is compromised. |
| Eyes/Face | Chemical splash goggles + Full face shield. | Iodomethyl compounds are severe eye irritants and potential lachrymators[3]. A face shield prevents aerosolized particles from contacting facial mucous membranes. |
| Body | Flame-resistant (FR) or heavy cotton lab coat (fully buttoned) + closed-toe non-porous shoes. | Prevents skin contact from micro-spills. FR coats are required if the compound is being dissolved in highly flammable ethereal solvents during synthesis. |
| Respiratory | Certified Chemical Fume Hood (Face velocity >100 fpm). | Prevents inhalation of lachrymatory vapors or hazardous dust[2]. |
Operational Workflow: Step-by-Step Handling Protocol
Every step in this protocol is designed as a self-validating system —meaning you can physically verify the safety and success of the step before proceeding to the next.
Step 1: Environmental Validation
-
Action: Verify the fume hood flow rate is between 100–120 fpm.
-
Validation: Perform a "Kimwipe flutter test" by taping a small tissue to the bottom of the sash. It should pull steadily inward. Never open the compound outside a validated hood.
Step 2: Quench Bath Preparation
-
Action: Before retrieving the chemical, prepare a 10% (w/v) Sodium Thiosulfate ( Na2S2O3 ) bath in a wide-mouth beaker inside the hood.
-
Causality: Thiosulfate is a soft, highly reactive nucleophile. It will rapidly attack any residual iodomethyl compound via Sₙ2, displacing the iodide and converting the toxic alkylating agent into a harmless, water-soluble Bunte salt[4].
Step 3: Enclosed Weighing
-
Action: Use an analytical balance located inside the fume hood. Use a static-free metal spatula. Weigh the compound directly into a tared reaction flask, not a plastic weigh boat (which can generate static and cause the powder to jump/aerosolize ).
-
Validation: Inspect the outer gloves for any yellow/brown discoloration (indicating iodine release or compound adherence). If spotted, immediately remove the outer gloves, drop them into the thiosulfate bath, and don a new outer pair.
Step 4: Closed-System Transfer
-
Action: Seal the reaction flask with a septum before removing it from the balance area. Purge the flask with Argon or Nitrogen.
-
Causality: Alkyl iodides are light and moisture sensitive. Atmospheric moisture can slowly hydrolyze the compound, releasing highly corrosive Hydrogen Iodide (HI) gas.
Fig 2. Step-by-step operational workflow for handling reactive alkylating agents.
Chemical Quenching and Spill Decontamination
If a spill occurs, mechanical cleanup (sweeping) is dangerous as it aerosolizes the lachrymator. You must chemically deactivate the threat.
Quantitative Quenching Matrix Summarized data for neutralizing 2-(4-Fluorophenyl)-4-(iodomethyl)oxazole based on stoichiometric excess.
| Spill Volume | Required 10% Na2S2O3 Vol. | Min. Reaction Time | Self-Validation Check |
| < 1 g (Spatula/Glassware residue) | 50 mL | 30 minutes | pH paper reads 8.0 - 9.0 |
| 1 g - 10 g (Benchtop spill) | 500 mL | 1 hour | pH paper reads > 7.0 |
Spill Response Methodology:
-
Containment: Do not wipe the powder. Surround the spill perimeter with absorbent pads.
-
Chemical Quenching: Slowly pour the 10% sodium thiosulfate solution starting from the outside edges and moving inward to prevent spreading[4].
-
Incubation: Allow the solution to sit for the required reaction time (see matrix). The Sₙ2 destruction of the compound takes time depending on its solubility in the aqueous layer.
-
Validation: Dip a pH strip into the quenched liquid. The generation of HI during side-reactions can lower the pH. If the pH drops below 7, the thiosulfate is being consumed; add more 10% solution until the pH stabilizes above 7.
-
Disposal: Scoop the neutralized slurry into a designated, clearly labeled hazardous waste container. Wash the area with soap and water.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
